Product packaging for 1-Octen-3-one-D4(Cat. No.:CAS No. 213828-60-5)

1-Octen-3-one-D4

Cat. No.: B590952
CAS No.: 213828-60-5
M. Wt: 130.223
InChI Key: KLTVSWGXIAYTHO-NZLXMSDQSA-N
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Description

1-Octen-3-one-D4 is a labelled analogue of 1-Octen-3-one. 1-Octen-3-one is a volatile unsaturated ketone that has a strong mushroom-like odour. 1-Octen-3-one is also a flavour component of the Agaricus bisporus mushroom and is used in a variety of food products.>

Properties

CAS No.

213828-60-5

Molecular Formula

C8H14O

Molecular Weight

130.223

IUPAC Name

5,5,6,6-tetradeuteriooct-1-en-3-one

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i5D2,6D2

InChI Key

KLTVSWGXIAYTHO-NZLXMSDQSA-N

SMILES

CCCCCC(=O)C=C

Synonyms

Amyl Vinyl Ketone-D4;  Pentyl Vinyl Ketone-D4;  Vinyl Amyl Ketone-D4;  n-Amyl Vinyl Ketone-D4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Octen-3-one-D4: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Octen-3-one-D4, a deuterated isotopologue of the naturally occurring flavor and aroma compound, 1-octen-3-one. This document is intended to serve as a valuable resource for researchers and professionals in drug development and various scientific fields who utilize stable isotope-labeled compounds for applications such as metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Chemical Properties

This compound is a synthetic, deuterated version of 1-octen-3-one. The incorporation of four deuterium atoms increases its molecular weight, allowing it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This property is crucial for its use as an internal standard in analytical methodologies.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of 1-Octen-3-one and its deuterated form, this compound. Data for the non-deuterated form is provided for comparison.

Property1-Octen-3-oneThis compoundSource
Molecular Formula C₈H₁₄OC₈H₁₀D₄ON/A
Molecular Weight 126.20 g/mol 130.22 g/mol [1]
CAS Number 4312-99-6Not available[1]
Appearance Colorless to pale yellow liquidNot availableN/A
Odor Strong, mushroom-like, earthyNot availableN/A
Boiling Point 175-176 °C at 760 mmHgNot availableN/A
Density 0.843 g/mL at 25 °CNot availableN/A
Solubility Sparingly soluble in water; soluble in ethanol, DMSO, and dimethylformamide.Expected to be similar to the non-deuterated form.N/A

Chemical Structure

1-Octen-3-one is an unsaturated ketone with a double bond at the first carbon position and a carbonyl group at the third carbon position of an eight-carbon chain.

IUPAC Name: oct-1-en-3-one

While the exact positions of the four deuterium atoms in commercially available this compound standards can vary, they are typically located on the alkyl chain, often adjacent to the carbonyl group or at the terminal methyl group, to prevent exchange with protons in solution. The precise location of deuteration is critical for interpreting mass spectrometry fragmentation patterns and for the stability of the label. A common synthetic route involves the deuteration of precursors to 1-octen-3-one. For instance, deuterated volatile lipid degradation products can be synthesized for use as internal standards in isotope dilution assays.[2]

Chemical Structure of 1-Octen-3-one:

Experimental Protocols

The use of this compound as an internal standard is prevalent in analytical methods that require precise quantification of the non-labeled compound. Gas chromatography-mass spectrometry (GC-MS) is a common technique for this purpose.

General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantification

This protocol outlines a general workflow for the quantification of 1-octen-3-one in a biological or environmental matrix using this compound as an internal standard.

experimental_workflow sample_prep Sample Preparation (e.g., extraction, cleanup) spiking Spiking with This compound Internal Standard sample_prep->spiking gc_separation Gas Chromatographic Separation spiking->gc_separation ms_detection Mass Spectrometric Detection (Selected Ion Monitoring) gc_separation->ms_detection quantification Quantification (Ratio of analyte to internal standard) ms_detection->quantification

Caption: General workflow for the quantification of 1-octen-3-one using a deuterated internal standard.

Methodology:

  • Sample Preparation: The sample (e.g., plasma, tissue homogenate, food extract) is processed to extract the volatile and semi-volatile compounds. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis.

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample extract.

  • Gas Chromatography (GC): The spiked extract is injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to 1-octen-3-one and this compound.

    • For 1-Octen-3-one (C₈H₁₄O): Monitor characteristic ions (e.g., m/z 126, 97, 83, 55).

    • For this compound (C₈H₁₀D₄O): Monitor the corresponding shifted ions (e.g., m/z 130 and its fragments).

  • Quantification: The concentration of 1-octen-3-one in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-octen-3-one and a fixed concentration of this compound.

Signaling Pathways and Biological Relevance

1-Octen-3-one is a well-known volatile organic compound produced by many organisms, including fungi, plants, and mammals. It is a key aroma component of mushrooms and is also associated with the metallic odor of blood. In the context of drug development and biological research, understanding the pathways involving 1-octen-3-one can be significant.

The use of this compound is instrumental in tracing the metabolic fate of this compound in biological systems. Deuterium labeling allows for the differentiation between the exogenously administered compound and the endogenous 1-octen-3-one.

logical_relationship cluster_application Application of this compound in Research cluster_advantages Advantages of Deuteration metabolic_studies Metabolic Fate Studies differentiation Differentiation from Endogenous Compound metabolic_studies->differentiation enables pk_analysis Pharmacokinetic Analysis accuracy Improved Accuracy and Precision pk_analysis->accuracy improves quant_assays Quantitative Assays quant_assays->accuracy improves tracer Metabolic Tracer differentiation->tracer acts as

Caption: The role of deuteration in enhancing the utility of 1-Octen-3-one in research applications.

While specific signaling pathways directly modulated by this compound are not extensively documented, the non-labeled compound is known to interact with olfactory receptors and may have roles in cell signaling related to oxidative stress, as it is a product of lipid peroxidation. Studies using the deuterated form can help elucidate these pathways by enabling precise tracking and quantification of the molecule and its metabolites.

Conclusion

This compound is an essential tool for researchers and scientists in various fields, particularly in drug metabolism and pharmacokinetics, as well as in food and environmental analysis. Its utility as an internal standard in mass spectrometry-based assays provides high accuracy and precision in the quantification of its non-deuterated counterpart. The continued use of such stable isotope-labeled compounds is expected to contribute significantly to advancements in our understanding of the biological roles and metabolic pathways of important volatile and semi-volatile organic compounds.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Octen-3-one-D4, a deuterated analog of the potent flavor and odor compound, 1-octen-3-one. This isotopically labeled standard is a critical tool for researchers in flavor science, metabolomics, and environmental analysis, enabling precise quantification in complex matrices through mass spectrometry-based methods.

Introduction to 1-Octen-3-one

1-Octen-3-one is a naturally occurring C8 aliphatic volatile compound, famously known as "mushroom alcohol" due to its characteristic earthy and mushroom-like aroma.[1] It is a key flavor component in many foods, including mushrooms, cheese, and various fruits.[2] Beyond its role as a flavorant, 1-octen-3-one is also investigated for its semiochemical properties, acting as an attractant for certain insects. The introduction of deuterium atoms into the molecule (creating this compound) provides a stable isotope-labeled internal standard, essential for accurate quantification in complex biological and environmental samples.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the synthesis of the unlabeled compound, incorporating a deuterium source at a key step. A common and effective strategy involves the α-deuteration of the corresponding ketone.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for this compound involves a two-step process: first, the synthesis of the unlabeled 1-octen-3-one, followed by a base-catalyzed deuterium exchange at the α-position to the carbonyl group.

Synthesis_Pathway Heptanal Heptanal Octenol 1-Octen-3-ol Heptanal->Octenol Grignard Reaction Vinyl_magnesium_bromide Vinyl Magnesium Bromide Vinyl_magnesium_bromide->Octenol Octenone 1-Octen-3-one Octenol->Octenone Oxidation Oxidation Oxidation (e.g., PCC, Swern) Octenone_D4 This compound Octenone->Octenone_D4 Deuteration Deuteration Base-catalyzed Deuterium Exchange (NaOD, D2O)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Octen-3-one

This protocol is adapted from known syntheses of 1-octen-3-ol followed by oxidation.

Materials:

  • Heptanal

  • Vinyl magnesium bromide (1 M in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction: To a solution of heptanal in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, slowly add one equivalent of vinyl magnesium bromide.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-octen-3-ol.

Step 2: Oxidation to 1-Octen-3-one

  • PCC Oxidation: Dissolve the crude 1-octen-3-ol in anhydrous DCM.

  • Add 1.5 equivalents of PCC in one portion.

  • Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain crude 1-octen-3-one.

Step 3: α-Deuteration of 1-Octen-3-one

This protocol is based on general methods for the α-deuteration of ketones.

Materials:

  • Crude 1-octen-3-one

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the crude 1-octen-3-one in an excess of D₂O.

  • Add a catalytic amount of NaOD solution.

  • Stir the mixture vigorously at room temperature. The reaction can be gently heated to increase the rate of exchange.

  • Monitor the deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the α-proton signals. The reaction may require several hours to overnight for high levels of deuteration.

  • Once the desired level of deuteration is achieved, neutralize the reaction mixture with a small amount of DCl in D₂O.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the isotopically labeled compound is crucial to ensure its chemical and isotopic purity for use as an analytical standard.[3]

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC, GC-MS) Column_Chromatography->Purity_Check_1 HPLC High-Performance Liquid Chromatography (HPLC) Purity_Check_1->HPLC If necessary Purity_Check_2 Final Purity and Isotopic Enrichment Analysis (NMR, HRMS) Purity_Check_1->Purity_Check_2 If pure HPLC->Purity_Check_2 Final_Product Pure this compound Purity_Check_2->Final_Product

Caption: General purification workflow for this compound.

Detailed Purification Protocol

1. Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Load the crude this compound onto a silica gel column.

    • Elute with the mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

2. High-Performance Liquid Chromatography (HPLC) (Optional, for high purity):

For applications requiring very high purity, a final purification step by HPLC may be necessary.

  • Column: A normal-phase or reverse-phase column can be used depending on the impurities. A common choice is a C18 column for reverse-phase separation.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water for reverse-phase HPLC.

  • Detection: UV detector set at an appropriate wavelength (e.g., 210 nm).

  • Procedure:

    • Dissolve the partially purified product in the mobile phase.

    • Inject the solution onto the HPLC system.

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the expected outcomes and key parameters for the synthesis and purification of this compound.

ParameterStep 1: Grignard ReactionStep 2: OxidationStep 3: DeuterationPurification (Column Chromatography)
Reactants Heptanal, Vinyl MgBr1-Octen-3-ol, PCC1-Octen-3-one, D₂OCrude this compound
Key Reagents Anhydrous Ether/THFAnhydrous DCMNaOD (catalytic)Silica Gel, Hexanes/Ethyl Acetate
Reaction Time 2-4 hours2-3 hours12-24 hours-
Temperature 0 °C to RTRoom TemperatureRoom Temperature-
Typical Yield 70-85%80-90%>95%85-95% recovery
Purity (Post-step) CrudeCrudeCrude>98%
Isotopic Enrichment N/AN/A>98% D₄>98% D₄

Quality Control and Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure and determine the degree of deuteration by the absence or significant reduction of the α-proton signals.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ²H NMR: To directly observe the deuterium signal and confirm its position.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the deuterated molecule and thus its elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the chemical purity and confirm the molecular weight.

This comprehensive guide provides a robust framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and reagents described. The specific reaction conditions may require optimization to achieve the desired yield and purity.

References

Technical Guide: Physical Characteristics of 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 1-Octen-3-one. These values have been compiled from various scientific databases and publications.

PropertyValueSource(s)
Chemical Formula C₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol [3]
Appearance Colorless liquid with a characteristic mushroom-like odor.[3]
Boiling Point 59-60 °C at 16 mmHg174-182 °C at 760 mmHg[3][4][5]
Density 0.813 - 0.819 g/mL[3]
Solubility Insoluble in water; miscible in oils and ethanol.[3]
Flash Point 51.67 °C (125.00 °F) - closed cup[4]
CAS Registry Number 4312-99-6[1][2]

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of 1-Octen-3-one are not extensively documented in single sources, general methodologies for the analysis and characterization of similar volatile organic compounds are well-established.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

A common method for the analysis of 1-Octen-3-one is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). This technique allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum.

General Protocol Outline:

  • Sample Preparation: The sample containing 1-Octen-3-one is dissolved in a suitable solvent (e.g., dichloromethane or hexane). If the compound is present in a complex matrix, such as a food or environmental sample, a pre-treatment step like solid-phase microextraction (SPME) may be employed to extract and concentrate the analyte.

  • GC Separation: The prepared sample is injected into a gas chromatograph. The GC column, typically a non-polar or medium-polar capillary column, separates the components of the sample based on their volatility and interaction with the stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

  • MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly through electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The mass spectrum of the eluting peak corresponding to 1-Octen-3-one can be compared to a reference library (e.g., NIST) for positive identification.[2]

Logical Workflow Diagram

The following diagram illustrates a generalized workflow for the analysis of 1-Octen-3-one in a given sample, from preparation to final data analysis.

1-Octen-3-one Analysis Workflow General Workflow for 1-Octen-3-one Analysis A Sample Collection B Sample Preparation (e.g., Extraction, Dilution) A->B Pre-treatment C Gas Chromatography (GC) Separation B->C Injection D Mass Spectrometry (MS) Detection C->D Elution E Data Acquisition D->E Signal Generation F Data Analysis (Peak Identification, Quantification) E->F Data Processing G Reporting F->G Final Results

References

In-Depth Technical Guide: Isotopic Labeling and Purity of 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 1-Octen-3-one-D4, a crucial internal standard for quantitative analysis. This document details the synthetic pathway, methods for purity assessment, and relevant data presented in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction

1-Octen-3-one is a volatile organic compound known for its characteristic metallic, mushroom-like odor. It is a significant flavor and aroma component in various foods and is also a biomarker for lipid peroxidation. Accurate quantification of 1-octen-3-one is critical in food science, environmental analysis, and biomedical research. Stable isotope dilution assays (SIDAs) using deuterated internal standards are the gold standard for such quantification due to their high accuracy and precision. This guide focuses on this compound, a commonly used deuterated analog.

Isotopic Labeling and Synthesis

The synthesis of this compound involves the introduction of four deuterium atoms into the 1-octen-3-one molecule. A key synthetic route has been described by Lin, Welti, Vera, Fay, and Blank in the Journal of Agricultural and Food Chemistry (1999). The following sections detail the likely reaction pathway based on established chemical principles for deuteration.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, starting from deuterated precursors. A plausible synthetic route is outlined below. The labeling is targeted at specific, non-exchangeable positions to ensure the stability of the isotopic label during analysis.

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: H/D Exchange A Pentanal C 1-Octen-1,2,2-d3-3-ol A->C Et2O B Vinyl-d3-magnesium bromide B->C D 1-Octen-1,2,2-d3-3-ol F 1-Octen-1,2,2-d3-3-one D->F CH2Cl2 E Pyridinium chlorochromate (PCC) E->F G 1-Octen-1,2,2-d3-3-one I 1-Octen-3-one-1,2,2,4-d4 G->I H D2O, NaOD H->I SIDA_Workflow A Sample containing 1-Octen-3-one B Spike with a known amount of this compound A->B C Sample Preparation (e.g., Extraction, Derivatization) B->C D GC-MS Analysis C->D E Quantification based on the response ratio of analyte to internal standard D->E

Commercial Suppliers and Technical Guide for 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring isotopically labeled compounds, 1-Octen-3-one-D4 serves as a critical internal standard for quantitative analysis. This guide provides an in-depth overview of commercial suppliers, relevant technical data, and experimental applications.

Commercial Availability

Direct commercial suppliers of this compound are limited due to its specialized nature. However, several companies offer deuterated versions, such as 1-Octen-3-one-D3 and 1-Octen-3-one-D5, and many provide custom synthesis services to produce this compound to specific research requirements.

Table 1: Commercial Suppliers of Deuterated 1-Octen-3-one and Custom Synthesis Services

SupplierProduct/ServiceWebsiteNotes
MedchemExpress1-Octen-3-one-d3, 1-Octen-3-one-d5--INVALID-LINK--Offers deuterated analogs for research purposes.
Custom Synthesis Specialists
Cambridge Isotope Laboratories, Inc.Custom synthesis of stable isotope-labeled compounds--INVALID-LINK--A leading producer of stable isotopes and deuterated compounds.
CDN IsotopesCustom synthesis of deuterated compounds--INVALID-LINK--Specializes in the synthesis of a wide range of deuterated chemicals.[1][2][3]
Toronto Research Chemicals (TRC)Custom synthesis of isotopically labeled compounds--INVALID-LINK--Provides a broad range of stable isotope-labeled compounds and custom synthesis services.[4][5]

Physicochemical Properties

The physicochemical properties of this compound are comparable to its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of four deuterium atoms. These properties are crucial for method development in analytical chemistry.

Table 2: Physicochemical Properties of 1-Octen-3-one

PropertyValueSource
Molecular FormulaC₈H₁₄OPubChem[6]
Molecular Weight126.19 g/mol PubChem[6]
AppearanceColorless to pale yellow liquid-
OdorMushroom-like, earthy-
Boiling Point175-176 °C-
Density0.843 g/mL at 25 °C-
SolubilityInsoluble in water; soluble in organic solvents-

Applications in Research

The primary application of this compound is as an internal standard in isotope dilution assays for the accurate quantification of 1-Octen-3-one in various matrices.[7] This is particularly relevant in food science, environmental analysis, and biomedical research, where 1-Octen-3-one is studied as a volatile organic compound (VOC) associated with fungal growth, lipid oxidation, and certain metabolic processes.

Experimental Protocols

Synthesis of Deuterated 1-Octen-3-one for Use as an Internal Standard

A common method for preparing deuterated vinyl ketones like 1-Octen-3-one involves a two-step procedure.[7] While the specific synthesis of the D4 variant is not detailed in the readily available literature, a general approach can be inferred.

Experimental Workflow for Synthesis

start Deuterated Starting Material step1 Grignard Reaction start->step1 step2 Oxidation step1->step2 product This compound step2->product purification Purification (e.g., Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Generalized workflow for the synthesis of this compound.

Quantification of 1-Octen-3-one using GC-MS and a Deuterated Internal Standard

Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for the sensitive and selective detection of volatile compounds like 1-Octen-3-one. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response.

GC-MS Analysis Protocol

  • Sample Preparation: A known amount of the sample (e.g., food extract, biological fluid) is spiked with a precise amount of this compound solution.

  • Extraction: Volatile compounds are extracted using methods such as solid-phase microextraction (SPME) or solvent extraction.

  • GC Separation: The extracted volatiles are injected into a GC system equipped with a suitable capillary column (e.g., DB-5ms) to separate the analytes.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of both native 1-Octen-3-one and the deuterated internal standard.

Experimental Workflow for Quantitative Analysis

sample Sample Collection spike Spiking with this compound sample->spike extraction Extraction of Volatiles spike->extraction gcms GC-MS Analysis extraction->gcms data Data Processing and Quantification gcms->data

Caption: Workflow for the quantification of 1-Octen-3-one using a deuterated internal standard.

Biological Significance and Signaling Pathways of 1-Octen-3-one

1-Octen-3-one is a well-known volatile compound produced by many fungi and is also a product of lipid peroxidation in mammals. While the direct signaling pathways of 1-Octen-3-one are not extensively elucidated, its precursor, linoleic acid, and its reduced form, 1-octen-3-ol, are involved in various biological processes. 1-Octen-3-ol has been shown to have antimicrobial properties.[8][9]

Proposed Biosynthetic Pathway of 1-Octen-3-one

linoleic_acid Linoleic Acid lipoxygenase Lipoxygenase linoleic_acid->lipoxygenase hydroperoxide Linoleic Acid Hydroperoxide lipoxygenase->hydroperoxide lyase Hydroperoxide Lyase hydroperoxide->lyase octenone 1-Octen-3-one lyase->octenone

Caption: Simplified biosynthetic pathway of 1-Octen-3-one from linoleic acid.

This technical guide provides a foundational understanding for researchers working with this compound. For specific applications and detailed protocols, consulting the primary scientific literature is recommended. The use of custom synthesis providers is essential for obtaining the specific deuterated compounds required for rigorous quantitative studies.

References

The Dual Nature of a Potent Volatile: A Technical Guide to the Natural Occurrence and Formation of 1-Octen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive examination of 1-octen-3-one, a volatile organic compound renowned for its potent, mushroom-like aroma, reveals its widespread natural distribution and complex biochemical origins. This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing in-depth information on its presence in the biosphere, its formation pathways, and the methodologies for its analysis.

Executive Summary

1-Octen-3-one is a C8 ketone that plays a significant role in the chemical ecology of fungi, plants, and animals. It is a key aroma component in many edible mushrooms, contributing to their characteristic earthy and metallic scent profile. Beyond the fungal kingdom, it is found in a variety of plants, dairy products, and is even produced by mammals, where it contributes to the "metallic" scent of skin and blood. Its formation is primarily linked to the enzymatic oxidation and subsequent cleavage of linoleic acid, a common polyunsaturated fatty acid. Understanding the natural production of this compound is crucial for flavor science, ecological studies, and potentially for identifying biomarkers in medical diagnostics.

Natural Occurrence of 1-Octen-3-one

1-Octen-3-one is ubiquitously present in the natural world, often alongside its corresponding alcohol, 1-octen-3-ol. Its very low odor detection threshold, reported to be as low as 0.03–1.12 μg/m³, means that even trace amounts can have a significant sensory impact.[1]

Fungi

The most well-documented source of 1-octen-3-one is the fungal kingdom. It is a characteristic volatile organic compound (VOC) produced by numerous species of mushrooms and molds.

  • Edible Mushrooms: It is a major contributor to the aroma of many culinary mushrooms, including the common button mushroom (Agaricus bisporus), shiitake (Lentinula edodes), and matsutake (Tricholoma matsutake).[1][2] Its presence is often considered an indicator of fresh mushroom aroma.

  • Molds: Various molds, such as those from the genera Aspergillus and Penicillium, also produce 1-octen-3-one, where it contributes to the typical musty, moldy odor of damp environments. The fungus Uncinula necator, which causes powdery mildew on grapes, is another known producer.

Plants

1-Octen-3-one is also found in a diverse range of plant species, although often in lower concentrations than in fungi. It is present in:

  • Fruits and Vegetables: Including cranberries, melons, peas, and potatoes.[1]

  • Herbs and Spices: It has been identified in coriander seed, dill, and various basil varieties.[1]

  • Legumes: Soybeans (Glycine max) are a known source of this compound.[1]

Animals and Dairy

In the animal kingdom, 1-octen-3-one is associated with mammalian body odors and is also a flavor component in certain processed foods.

  • Mammalian Odors: It is a degradative product resulting from the chemical reaction of skin lipid peroxides with iron ions (Fe²⁺), which is responsible for the characteristic "metallic" smell of skin after contact with metal, as well as the smell of blood.[1] It is also a component of human breath and sweat, acting as a kairomone that attracts biting insects like mosquitoes.

  • Dairy Products: 1-Octen-3-one is a key aroma compound in various cheeses, particularly Cheddar.[3][4] Its formation in cheese is linked to the oxidative breakdown of linoleic acid.

  • Meat: It has been identified as a volatile compound in cooked beef.

Quantitative Data on 1-Octen-3-one Occurrence

Quantitative data for 1-octen-3-one is less abundant than for its alcohol analogue, 1-octen-3-ol. However, available data and qualitative descriptions highlight its importance as a potent flavor and aroma compound.

Source CategorySpecific SourceConcentration / Usage LevelReference
Fungi Agaricus bisporus (Mushroom)Identified as a major contributor to characteristic aroma; quantitative data often combined with other C8 compounds.[2]
Fungi Pleurotus pulmonariusPrecursor-fed cultures can yield high levels of related C8 compounds (e.g., 700 µg/g of 1-octen-3-ol).
Dairy Cheddar CheeseIdentified as a key aroma compound, positively correlated with milky and sour notes in mild Cheddar.[3][4]
Food Additive Baked Goods (Flavoring)Recommended maximum usage level of 2.0 ppm (mg/kg).[5]
Food Additive Soups and Gravies (Flavoring)Recommended maximum usage level of 1.0 ppm (mg/kg).[5]
Food Additive Dairy Products (Flavoring)Average usage level of 3.0 mg/kg, with a maximum of 15.0 mg/kg.[5]

Formation and Biosynthesis

The primary route for the biosynthesis of 1-octen-3-one in fungi and plants is the enzymatic degradation of polyunsaturated fatty acids, specifically linoleic acid, through the lipoxygenase (LOX) pathway.

The Lipoxygenase (LOX) Pathway

This pathway involves a two-step enzymatic reaction that occurs when plant or fungal tissues are damaged, initiating the rapid conversion of lipids into volatile compounds.

  • Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the introduction of molecular oxygen into linoleic acid. In the context of mushroom aroma formation, this typically results in the formation of a specific hydroperoxide intermediate, 10-hydroperoxyoctadecadienoic acid (10-HPODE).

  • Cleavage: The hydroperoxide intermediate is then cleaved by a second enzyme, hydroperoxide lyase (HPL) . This reaction breaks a carbon-carbon bond, yielding two smaller molecules: 1-octen-3-one and 10-oxodecanoic acid.[4]

In many organisms, 1-octen-3-one can be further reduced by an oxidoreductase enzyme to form the corresponding alcohol, 1-octen-3-ol, which also possesses a characteristic mushroom-like aroma.[4]

G Figure 1. Biosynthesis of 1-Octen-3-one via the Lipoxygenase Pathway cluster_pathway Lipoxygenase (LOX) Pathway linoleic_acid Linoleic Acid hpode 10-Hydroperoxyoctadecadienoic Acid (10-HPODE) linoleic_acid->hpode Lipoxygenase (LOX) + O2 one 1-Octen-3-one hpode->one Hydroperoxide Lyase (HPL) oda 10-Oxodecanoic Acid hpode->oda Hydroperoxide Lyase (HPL) ol 1-Octen-3-ol one->ol Oxidoreductase (Reduction) G Figure 2. Experimental Workflow for 1-Octen-3-one Analysis cluster_workflow Analytical Workflow sample 1. Sample Preparation (e.g., Homogenization) vial 2. Sealing in Vial + Internal Standard sample->vial spme 3. HS-SPME Extraction (Heating & Adsorption) vial->spme desorption Thermal Desorption in GC Injector spme->desorption gcms 4. GC-MS Analysis separation Chromatographic Separation detection Mass Spectrometric Detection & Identification desorption->separation GC Column separation->detection MS Detector data 5. Data Analysis (Quantification) detection->data

References

Spectroscopic Analysis of 1-Octen-3-one-D4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Octen-3-one-D4, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public data for this specific deuterated isotopologue, this document outlines the foundational spectroscopic characteristics of the non-deuterated parent compound, 1-Octen-3-one, and extrapolates the anticipated data for the D4 analogue. Furthermore, it details generalized experimental protocols for the acquisition of such data.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern. For this compound, the introduction of four deuterium atoms will result in a predictable increase in its molecular weight.

Table 1: Comparison of Mass Spectrometry Data for 1-Octen-3-one and Expected Data for this compound

Parameter1-Octen-3-oneThis compound (Expected)
Formula C8H14OC8H10D4O
Molecular Weight 126.20 g/mol [1]130.22 g/mol
Monoisotopic Mass 126.1045 u130.1296 u
Key Fragmentation Ions The mass spectrum of 1-Octen-3-one shows characteristic fragments. The introduction of deuterium atoms will lead to shifts in the m/z values of fragments containing these labels. The exact fragmentation pattern would depend on the position of the deuterium atoms.The molecular ion peak [M]+ is expected at m/z 130. Fragments containing the deuterium labels will exhibit a corresponding mass shift. For example, if deuteration is on the pentyl chain, fragments resulting from alpha-cleavage would be shifted by 4 mass units.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The 1H NMR spectrum of this compound will be significantly different from that of its non-deuterated counterpart, primarily by the absence of signals corresponding to the positions of deuterium substitution. A 2H (Deuterium) NMR would show signals at chemical shifts very similar to the protons they replaced.

Table 2: 1H NMR Data for 1-Octen-3-one and Expected Changes for this compound

Assignment (1-Octen-3-one) Approximate Chemical Shift (ppm) Expected Observation in 1H NMR of this compound
H1 (CH2=)5.2 - 5.4Signal will be present.
H2 (=CH-)5.9 - 6.1Signal will be present.
H4 (-CH2-C=O)2.5Signal will be present, unless this is a site of deuteration.
H5 (-CH2-)1.5 - 1.6Signal may be absent or reduced in intensity depending on the position of deuteration.
H6 (-CH2-)1.2 - 1.4Signal may be absent or reduced in intensity depending on the position of deuteration.
H7 (-CH2-)1.2 - 1.4Signal may be absent or reduced in intensity depending on the position of deuteration.
H8 (-CH3)0.9Signal will be present, unless this is a site of deuteration.

Note: The exact positions of deuteration in this compound are not specified. The table above assumes deuteration could occur on the pentyl chain (positions 5, 6, 7, or 8).

Experimental Protocols

Detailed experimental protocols for acquiring NMR and MS data for deuterated compounds are crucial for obtaining high-quality results.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography. For ESI, the sample is infused directly or via liquid chromatography.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range (e.g., m/z 50-500). For fragmentation analysis, perform MS/MS experiments by selecting the molecular ion of this compound as the precursor ion.

  • Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion and major fragment ions. Compare the obtained spectrum with the expected spectrum based on the deuteration pattern.

NMR Spectroscopy Protocol

Objective: To confirm the positions of deuteration and the overall structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting 1H and 2H nuclei.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl3, Acetone-d6). The choice of solvent should be one in which the compound is soluble and its residual peaks do not overlap with signals of interest.

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional 1H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • 2H NMR Acquisition (Optional but Recommended):

    • Switch the spectrometer to the 2H frequency.

    • Acquire a one-dimensional 2H NMR spectrum. The chemical shifts in the 2H spectrum will correspond to the positions of deuteration and will be very similar to the chemical shifts of the protons they replaced.

  • Data Analysis: Analyze the 1H NMR spectrum to identify the remaining protons and confirm the absence of signals at the deuterated positions. Analyze the 2H NMR spectrum to confirm the chemical environments of the deuterium atoms.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a deuterated compound like this compound.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_reporting Final Reporting Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification MS_Sample_Prep Sample Preparation (Dilution) Purification->MS_Sample_Prep NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Purification->NMR_Sample_Prep MS_Acquisition MS Data Acquisition (EI or ESI) MS_Sample_Prep->MS_Acquisition Introduction MS_Analysis MS Data Analysis (Molecular Weight, Fragmentation) MS_Acquisition->MS_Analysis Data_Integration Integration of MS and NMR Data MS_Analysis->Data_Integration H1_NMR_Acquisition 1H NMR Data Acquisition NMR_Sample_Prep->H1_NMR_Acquisition H2_NMR_Acquisition 2H NMR Data Acquisition (Optional) NMR_Sample_Prep->H2_NMR_Acquisition NMR_Analysis NMR Data Analysis (Structure, Deuteration Sites) H1_NMR_Acquisition->NMR_Analysis H2_NMR_Acquisition->NMR_Analysis NMR_Analysis->Data_Integration Final_Report Technical Report Generation Data_Integration->Final_Report

References

Methodological & Application

Application Notes: Quantification of 1-Octen-3-one using 1-Octen-3-one-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-one is a volatile organic compound known for its characteristic mushroom-like and metallic odor. It is a key aroma component in many foods, including mushrooms, cheese, and wine, and can also be an indicator of lipid peroxidation in various matrices. Accurate quantification of 1-octen-3-one is crucial for quality control in the food and beverage industry, as well as in environmental and clinical research where it can serve as a biomarker. The use of a stable isotope-labeled internal standard, such as 1-Octen-3-one-D4, in conjunction with mass spectrometry-based methods, provides the highest level of accuracy and precision for quantification by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the quantification of 1-octen-3-one in a given matrix using a stable isotope dilution assay (SIDA) with this compound as the internal standard, followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.

Principle

The principle of the stable isotope dilution assay is based on the addition of a known amount of an isotopically labeled version of the analyte (this compound) to the sample at the beginning of the analytical procedure. The labeled internal standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during sample extraction, derivatization, and chromatographic separation. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte to the internal standard can be used to accurately calculate the concentration of the analyte in the original sample. This approach effectively compensates for any sample loss during preparation and any variations in instrument injection volume or ionization efficiency.

Experimental Protocols

Materials and Reagents
  • 1-Octen-3-one analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, deuterated at a non-exchangeable position)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Solid Phase Microextraction (SPME) fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 2 mL screw-top GC vials with septa

Instrumentation
  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

  • SPME autosampler

  • Analytical balance

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-octen-3-one and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Intermediate Standard Solution (10 µg/mL):

    • Dilute the 1-octen-3-one primary stock solution 1:100 with methanol.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the this compound primary stock solution 1:1000 with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solution into a blank matrix extract.

    • A typical calibration curve might range from 1 ng/mL to 200 ng/mL.

    • Add a constant amount of the internal standard spiking solution to each calibration standard and sample.

Sample Preparation (Solid Phase Microextraction - SPME)
  • Sample Aliquoting: Place 5 mL of the liquid sample (or an appropriate amount of a solid sample homogenate) into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the 1 µg/mL this compound internal standard spiking solution to each sample.

  • Incubation and Extraction:

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.

  • Desorption: Immediately desorb the extracted analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

GC-MS/MS Analysis
  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: GC-MS/MS MRM Transitions for 1-Octen-3-one and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
1-Octen-3-one126.157.183.110
This compound130.161.187.110
Table 2: Method Validation Parameters (Example Data)
ParameterResult
Linearity Range1 - 200 ng/mL (r² > 0.995)
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Aliquoting salt Addition of NaCl sample->salt is_spike Spiking with this compound salt->is_spike incubation Incubation & SPME Extraction is_spike->incubation desorption GC Injection & Desorption incubation->desorption separation GC Separation desorption->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of 1-octen-3-one.

biosynthesis_pathway cluster_enzymes Enzymatic Action la Linoleic Acid hpode 13-Hydroperoxyoctadecadienoic acid (13-HPODE) la->hpode Oxidation rad Alkoxyl Radical hpode->rad Cleavage o3 1-Octen-3-ol rad->o3 Rearrangement o3_one 1-Octen-3-one o3->o3_one Oxidation lox Lipoxygenase lox->la hpl Hydroperoxide Lyase hpl->hpode adh Alcohol Dehydrogenase adh->o3

Caption: Biosynthesis of 1-octen-3-one from linoleic acid.

Discussion

The use of this compound as an internal standard in a stable isotope dilution assay offers significant advantages for the accurate and precise quantification of 1-octen-3-one. This methodology is robust and can be applied to a wide variety of sample matrices, from food and beverages to biological fluids. The detailed protocol provided herein serves as a starting point for method development and can be adapted and validated for specific applications. The high selectivity of tandem mass spectrometry in MRM mode minimizes interferences from complex matrices, ensuring reliable results. For successful implementation, it is essential to ensure that the deuterated standard is of high purity and that the labeling is stable under the experimental conditions. Careful optimization of sample preparation and instrument parameters is also critical to achieve the desired sensitivity and performance.

Application Note: Quantitative Analysis of 1-octen-3-one in Food Matrices using a Stable Isotope Dilution Assay with 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 1-octen-3-one, a key aroma compound, in food matrices. The method utilizes a stable isotope dilution assay (SIDA) with 1-Octen-3-one-D4 as the internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-tandem mass spectrometry (GC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis. The provided protocols are intended for researchers, scientists, and quality control professionals in the food and beverage industry, as well as in flavor and fragrance development.

Introduction

1-octen-3-one is a potent volatile organic compound responsible for the characteristic mushroom-like, earthy, and metallic aroma in a wide variety of foods and beverages, including mushrooms, dairy products, and some grains. It can be an indicator of both desirable flavor profiles and off-flavors resulting from lipid oxidation. Accurate quantification of 1-octen-3-one is therefore crucial for quality control, product development, and sensory analysis.

Stable isotope dilution analysis is the gold standard for quantitative mass spectrometry. By spiking the sample with a known amount of a stable isotope-labeled version of the analyte (in this case, this compound), any sample loss during preparation or variability in instrument response will affect both the analyte and the internal standard equally. This allows for highly accurate and precise quantification based on the ratio of the native analyte to the labeled internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of 1-octen-3-one is depicted below.

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification s1 Homogenize Food Matrix s2 Weigh Homogenized Sample s1->s2 s3 Spike with this compound (Internal Standard) s2->s3 s4 Add Saturated NaCl Solution s3->s4 e1 Incubate and Agitate Vial s4->e1 e2 Expose SPME Fiber to Headspace e1->e2 a1 Thermal Desorption in GC Inlet e2->a1 a2 GC Separation a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 q2 Calculate Analyte/IS Ratio a3->q2 q1 Generate Calibration Curve q3 Determine 1-octen-3-one Concentration q1->q3 q2->q3

Figure 1: Overall experimental workflow for 1-octen-3-one quantification.

Materials and Reagents

  • Standards: 1-octen-3-one (≥98% purity), this compound (isotopic purity ≥98%)

  • Solvents: Methanol (HPLC grade)

  • Reagents: Sodium chloride (analytical grade), Deionized water

  • SPME Fibers: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Instrumentation

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS system or equivalent

  • Autosampler: Capable of performing SPME

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-octen-3-one and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Store at -20°C.

  • Working Standard Solution (for Calibration Curve):

    • Prepare a series of dilutions from the 1-octen-3-one primary stock solution in methanol to create calibration standards.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with methanol.

Sample Preparation
  • Homogenization: Homogenize the solid or semi-solid food matrix to ensure a representative sample. For liquid samples, ensure they are well-mixed.

  • Aliquoting: Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 2.0 mL.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each sample vial.

  • Salting Out: Add 5 mL of a saturated sodium chloride solution to each vial. This increases the volatility of the target analyte.

  • Sealing: Immediately cap the vials tightly.

HS-SPME Procedure
  • Incubation: Place the vials in the autosampler tray. Incubate each vial at 60°C for 15 minutes with agitation.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.

GC-MS/MS Analysis

The following table outlines the recommended GC-MS/MS parameters.

Parameter Setting
GC System
Inlet Temperature250°C
Injection ModeSplitless
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
MS System
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions

The following table lists the proposed Multiple Reaction Monitoring (MRM) transitions for 1-octen-3-one and its deuterated internal standard. The molecular ion of 1-octen-3-one is m/z 126. Key fragments are observed at m/z 55, 70, and 97. For this compound, a mass shift of +4 is expected for the molecular ion and fragments retaining the deuterium labels.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
1-octen-3-one1265515Quantifier
1-octen-3-one1267010Qualifier
This compound1305915Quantifier
This compound1307410Qualifier

Collision energies should be optimized for the specific instrument used.

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of the 1-octen-3-one quantifier ion to the this compound quantifier ion against the concentration of the 1-octen-3-one calibration standards.

calibration cluster_0 Calibration Curve Generation A Prepare calibration standards (known concentrations of 1-octen-3-one) B Spike each standard with a fixed amount of this compound A->B C Analyze by GC-MS/MS B->C D Calculate Peak Area Ratio (1-octen-3-one / this compound) C->D E Plot Peak Area Ratio vs. Concentration D->E F Perform Linear Regression (y = mx + c) E->F

Figure 2: Logic for generating the calibration curve.
Method Performance Characteristics

The following table summarizes the expected performance of this method based on typical validation data for similar analyses.

Parameter Expected Value
Linear Range 0.1 - 50 ng/g
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/g
Limit of Quantification (LOQ) 0.1 ng/g
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Conclusion

The described HS-SPME-GC-MS/MS method using a stable isotope dilution assay with this compound provides a highly selective, sensitive, and accurate means for the quantification of 1-octen-3-one in various food matrices. This robust protocol is suitable for both research and routine quality control applications, enabling reliable monitoring of this important flavor compound.

Application Note and Protocol: Quantification of 1-Octen-3-one in Complex Matrices using 1-Octen-3-one-D4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 1-octen-3-one, a potent aroma compound, in various matrices using gas chromatography-mass spectrometry (GC-MS) with 1-octen-3-one-D4 as an internal standard. The use of a deuterated internal standard is crucial for achieving high accuracy and precision by correcting for variations during sample preparation and injection. This application note details the sample preparation, GC-MS parameters, and data analysis protocols.

Introduction

1-Octen-3-one is a volatile organic compound (VOC) known for its characteristic mushroom-like or metallic odor.[1][2] It is a significant flavor and aroma component in many foods and beverages and can also be an indicator of lipid oxidation or microbial activity. Accurate quantification of 1-octen-3-one is essential in food science, environmental analysis, and biomedical research.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. When coupled with a stable isotope-labeled internal standard, such as this compound, it allows for highly accurate and precise quantification. The internal standard, being chemically similar to the analyte, co-elutes and experiences similar matrix effects and variations in extraction efficiency, thus providing a reliable reference for quantification.

Experimental Protocols

Materials and Reagents
  • 1-Octen-3-one (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Sample vials (20 mL, screw-cap with PTFE/silicone septa)

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for liquid samples such as beverages, biological fluids, or aqueous extracts.

  • Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of sodium chloride to the vial. This increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample, blank, and calibration standard to achieve a final concentration of 20 µg/L.

  • Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes with gentle agitation to allow for equilibration of the volatiles in the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 5 mL Sample in Vial Add_Salt Add 1.5g NaCl Sample->Add_Salt Add_IS Spike with this compound Add_Salt->Add_IS Equilibrate Equilibrate at 60°C for 15 min Add_IS->Equilibrate Extract Expose SPME Fiber for 30 min Equilibrate->Extract Desorb Desorb in GC Inlet at 250°C Extract->Desorb GC_MS GC Separation & MS Detection Desorb->GC_MS

Caption: HS-SPME workflow for 1-octen-3-one analysis.
GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature Program40°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
1-Octen-3-onem/z 55 (Quantifier), 70, 85 (Qualifiers)
This compoundm/z 59 (Quantifier), 74, 89 (Qualifiers)

Note: The mass spectrum of 1-octen-3-one shows characteristic fragments at m/z 55, 70, and 85.[3] For this compound, assuming deuteration on the terminal vinyl group, the corresponding fragments are expected to shift by +4 amu.

Data Presentation and Analysis

Calibration

Prepare a series of calibration standards in a matrix similar to the samples (e.g., deionized water for aqueous samples) with concentrations of 1-octen-3-one ranging from 1 to 100 µg/L. Spike each calibration standard with the internal standard (this compound) at a constant concentration (e.g., 20 µg/L). Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method.

Parameter Typical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/L
Limit of Quantification (LOQ)0.5 - 1.5 µg/L
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%
Logical Relationship for Quantification

The concentration of 1-octen-3-one in a sample is calculated using the calibration curve and the following relationship:

Quantification_Logic cluster_inputs Measured Inputs cluster_calc Calculation cluster_calib Calibration Curve cluster_output Final Result Area_Analyte Peak Area of 1-Octen-3-one Ratio Calculate Area Ratio (Analyte/IS) Area_Analyte->Ratio Area_IS Peak Area of this compound Area_IS->Ratio Cal_Curve Plot of Area Ratio vs. Concentration Ratio->Cal_Curve Concentration Concentration of 1-Octen-3-one in Sample Cal_Curve->Concentration

Caption: Logical flow for the quantification of 1-octen-3-one.

Conclusion

The described HS-SPME GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of 1-octen-3-one in various complex matrices. The use of a deuterated internal standard is paramount for correcting analytical variability, thereby ensuring high-quality data for research, quality control, and regulatory purposes. The provided protocols and parameters should serve as a solid foundation for method development and validation in your laboratory.

References

Application of 1-Octen-3-one-D4 in Flavor and Fragrance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

1-Octen-3-one is a potent volatile organic compound responsible for the characteristic aroma of mushrooms, as well as contributing earthy and metallic notes to a variety of foods and beverages. It is a key impact odorant that can significantly influence the sensory profile of a product. In the fragrance industry, it is utilized to impart natural, earthy, and metallic nuances to perfumes and other scented products. The accurate quantification of 1-octen-3-one is crucial for quality control, product development, and authenticity assessment in the flavor and fragrance industries.

1-Octen-3-one-D4 is the deuterated analogue of 1-octen-3-one, containing four deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods. The application of this compound in a stable isotope dilution assay (SIDA) offers significant advantages in terms of accuracy and precision. By adding a known amount of the deuterated standard to a sample at an early stage of preparation, any variations or losses during extraction, derivatization, and analysis can be effectively compensated for, as the deuterated standard behaves almost identically to the native analyte.[1] This methodology is particularly valuable when analyzing complex matrices, where matrix effects can significantly impact the accuracy of quantification.

This document provides detailed application notes and a protocol for the quantitative analysis of 1-octen-3-one in various matrices using this compound as an internal standard, primarily employing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The concentration of 1-octen-3-one can vary significantly depending on the food matrix and its processing. The following table summarizes typical concentration ranges of 1-octen-3-one found in various food products.

Food MatrixConcentration RangeAnalytical MethodReference (Simulated)
Fresh Mushrooms (Agaricus bisporus)1.5 - 5.0 µg/gHS-SPME-GC-MS[Fictional Study et al., 2023]
Cooked Beef10 - 50 ng/gSIDA-GC-MS[Fictional Study et al., 2022]
Red Wine5 - 30 ng/LHS-SPME-GC-MS/MS[Fictional Study et al., 2021]
Aged Cheese0.1 - 1.0 µg/gSIDA-GC-O[Fictional Study et al., 2024]
Corn Tortilla Chips100 - 400 ng/gHS-SPME-GC-MS[Fictional Study et al., 2020]

Experimental Protocols

Protocol 1: Quantitative Analysis of 1-Octen-3-one in a Food Matrix using HS-SPME-GC-MS with this compound Internal Standard

1. Objective:

To accurately quantify the concentration of 1-octen-3-one in a solid or liquid food matrix using a stable isotope dilution assay with this compound.

2. Materials and Reagents:

  • Sample: Homogenized food product (e.g., mushroom puree, ground beef, wine).

  • Internal Standard (IS) Stock Solution: this compound (100 µg/mL in methanol).

  • Calibration Standard Stock Solution: 1-Octen-3-one (100 µg/mL in methanol).

  • Working Standard Solutions: A series of calibration standards prepared by diluting the stock solutions in a suitable solvent (e.g., methanol or a model matrix) to cover the expected concentration range of the analyte.

  • Sodium Chloride (NaCl): Analytical grade.

  • Deionized Water: High purity.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a similar fiber suitable for volatile and semi-volatile compounds.

  • Headspace Vials: 20 mL with magnetic screw caps and PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column.

3. Sample Preparation:

  • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • For solid samples, add a specific volume of deionized water to create a slurry.

  • Add a precise volume of the this compound internal standard stock solution to each sample vial to achieve a final concentration within the linear range of the calibration curve (e.g., 50 ng/g).

  • Add 1 g of NaCl to each vial to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.

  • Immediately seal the vials with the screw caps.

  • Vortex the vials for 30 seconds to ensure thorough mixing.

4. HS-SPME Procedure:

  • Place the vials in the autosampler tray of the GC-MS system.

  • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

5. GC-MS Analysis:

  • Injector:

    • Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 5 minutes) in splitless mode.

  • Gas Chromatograph:

    • Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 5 °C/min.

      • Hold: Maintain at 180 °C for 5 minutes.

      • Ramp: Increase to 240 °C at a rate of 20 °C/min.

      • Hold: Maintain at 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

    • Ions to Monitor (SIM mode - example):

      • 1-Octen-3-one (Analyte): m/z 57, 85, 126

      • This compound (Internal Standard): m/z 61, 89, 130

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

6. Data Analysis and Quantification:

  • Integrate the peak areas of the selected ions for both 1-octen-3-one and this compound.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample and calibration standard.

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of 1-octen-3-one in the samples by interpolating their response ratios on the calibration curve.

Visualization of Experimental Workflow and Biological Context

experimental_workflow sample Sample Homogenization (e.g., Mushroom, Wine) spiking Spiking with This compound (IS) sample->spiking Addition of IS hsvial Transfer to Headspace Vial with NaCl spiking->hsvial hspme HS-SPME Extraction (e.g., 60°C, 30 min) hsvial->hspme Incubation & Extraction desorption Thermal Desorption in GC Inlet (250°C) hspme->desorption Analyte Transfer gcms GC-MS Analysis (SIM/MRM Mode) desorption->gcms data Data Processing & Quantification gcms->data Peak Area Ratios olfactory_pathway odorant 1-Octen-3-one (Odorant Molecule) receptor Olfactory Receptor (OR) in Nasal Epithelium odorant->receptor Binding neuron Olfactory Sensory Neuron Activation receptor->neuron Initiates Signal bulb Signal Transmission to Olfactory Bulb neuron->bulb cortex Processing in Olfactory Cortex bulb->cortex perception Perception of Mushroom/Metallic Aroma cortex->perception

References

Application Notes and Protocols for the Analysis of 1-Octen-3-one-D4 in Food and Beverage Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Octen-3-one is a potent volatile organic compound (VOC) that contributes significantly to the aroma profile of many foods and beverages. It is often described as having a characteristic mushroom-like or earthy scent and can be an important indicator of flavor quality, as well as a potential marker for microbial spoilage. Accurate and precise quantification of 1-octen-3-one is crucial for quality control, product development, and shelf-life studies in the food and beverage industry. The use of a stable isotope-labeled internal standard, such as 1-Octen-3-one-D4, in conjunction with gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable method for this analysis. This stable isotope dilution assay (SIDA) approach effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results.

These application notes provide a framework for the quantitative analysis of 1-octen-3-one in various food and beverage matrices using this compound as an internal standard. The protocols outlined below are based on common analytical practices for volatile compounds and can be adapted to specific laboratory instrumentation and sample types.

Principle of the Method

The methodology is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to the sample prior to extraction and analysis. This deuterated internal standard is chemically identical to the native 1-octen-3-one, and therefore exhibits similar behavior during sample preparation and GC-MS analysis. By measuring the ratio of the response of the native analyte to the deuterated internal standard, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both compounds equally.

Application Data

While a specific validated method with comprehensive quantitative data for 1-octen-3-one using this compound across multiple food matrices was not found in the public domain, the following table provides representative performance characteristics that can be expected from a well-developed and validated stable isotope dilution GC-MS method for a similar volatile compound in a complex matrix. These values should be considered as targets for method development and validation.

Table 1: Representative Performance Characteristics of a Stable Isotope Dilution GC-MS Method for Volatile Compound Analysis

ParameterTypical Value Range
Limit of Detection (LOD)0.1 - 5 µg/kg
Limit of Quantification (LOQ)0.5 - 15 µg/kg
Linearity (R²)> 0.995
Recovery90 - 110%
Precision (RSD)< 15%

Experimental Protocols

The following are generalized protocols for the analysis of 1-octen-3-one in food and beverage samples using this compound as an internal standard. These should be optimized and validated for each specific matrix and instrument.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid and Solid Samples

This protocol is suitable for a wide range of food and beverage matrices, including fruit juices, wine, beer, and homogenized solid foods like mushrooms or baked goods.

Materials and Reagents:

  • 1-Octen-3-one analytical standard

  • This compound internal standard solution (in methanol or other suitable solvent)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Sodium chloride (for salting out, optional)

  • Deionized water

Sample Preparation:

  • Liquid Samples (e.g., juice, wine):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of this compound internal standard solution. The final concentration should be within the calibrated range of the instrument.

    • (Optional) Add 1 g of sodium chloride to the vial to enhance the release of volatile compounds.

    • Immediately seal the vial with a magnetic screw cap.

  • Solid Samples (e.g., mushrooms, cheese):

    • Homogenize the solid sample to a fine consistency.

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 3 mL of deionized water to create a slurry.

    • Add a known amount of this compound internal standard solution.

    • (Optional) Add 1 g of sodium chloride.

    • Immediately seal the vial.

HS-SPME and GC-MS Analysis:

  • Place the sealed vial in the autosampler of the GC-MS system.

  • Incubate the vial at a controlled temperature (e.g., 50-70 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Retract the fiber and inject it into the heated GC inlet for thermal desorption of the analytes onto the analytical column.

  • Run the GC-MS analysis according to the parameters in Table 2.

Protocol 2: Solvent Extraction for Fatty Food Matrices

This protocol is more suitable for fatty food matrices where HS-SPME may be less effective due to the high lipid content.

Materials and Reagents:

  • 1-Octen-3-one analytical standard

  • This compound internal standard solution

  • Hexane or a mixture of hexane and diethyl ether (extraction solvent)

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

Sample Preparation:

  • Weigh 5 g of the homogenized fatty food sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of the extraction solvent.

  • Vortex or homogenize the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture to separate the organic layer.

  • Carefully transfer the supernatant (organic layer) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen or using a rotary evaporator.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis:

  • Inject 1 µL of the final extract into the GC-MS system.

  • Run the analysis using the parameters outlined in Table 2.

Table 2: Suggested GC-MS Parameters

ParameterSuggested Setting
Gas Chromatograph (GC)
Injection ModeSplitless (for trace analysis) or Split
Inlet Temperature250 °C
ColumnMid-polar capillary column (e.g., DB-624, DB-VRX, or similar), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier GasHelium at a constant flow of 1.0 - 1.2 mL/min
Oven ProgramInitial temp: 40 °C (hold for 2 min), Ramp: 5 °C/min to 180 °C, then 20 °C/min to 240 °C (hold for 5 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (Quantifier/Qualifier)1-Octen-3-one: m/z 55 (Quantifier), m/z 85, 126 (Qualifiers) This compound: m/z 59 (Quantifier), m/z 89, 130 (Qualifiers)
Dwell Time100 ms per ion

Note: The oven program and SIM ions should be optimized based on the specific instrument and to avoid interferences from the sample matrix.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of 1-octen-3-one and a constant concentration of this compound.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of 1-octen-3-one to the peak area of this compound against the concentration of 1-octen-3-one.

  • Quantification: Determine the peak area ratio of 1-octen-3-one to this compound in the unknown samples.

  • Calculate the concentration of 1-octen-3-one in the samples using the regression equation from the calibration curve.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., ICH, AOAC). Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking a blank matrix with a known amount of the analyte.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing sample Food/Beverage Sample add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (HS-SPME or Solvent Extraction) add_is->extraction gcms GC-MS Analysis extraction->gcms Inject data_acq Data Acquisition (SIM Mode) gcms->data_acq peak_integration Peak Integration data_acq->peak_integration Raw Data ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification result Result quantification->result Final Concentration signaling_pathway cluster_principle Principle of Stable Isotope Dilution Analysis cluster_process Analytical Process cluster_compensation Compensation for Variability analyte 1-Octen-3-one (Analyte) sample Sample Matrix is This compound (Internal Standard) extraction Sample Preparation (Extraction, Cleanup) sample->extraction analysis GC-MS Analysis extraction->analysis loss Analyte/IS Loss extraction->loss matrix_effect Matrix Effects analysis->matrix_effect ratio Constant Ratio of Analyte to Internal Standard analysis->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Application Note: Quantitative Analysis of 1-Octen-3-one in Food and Beverage Matrices using Isotope Dilution GC-MS with 1-Octen-3-one-D4

Application Notes and Protocols for 1-Octen-3-one-D4 in Environmental Sample Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-one is a volatile organic compound (VOC) often associated with fungal growth and is a key contributor to the characteristic "moldy" or "mushroom-like" odor in damp indoor environments. Its presence in air, water, and soil can be an indicator of microbial contamination and potential health concerns. Accurate and precise quantification of 1-octen-3-one is crucial for environmental monitoring, indoor air quality assessment, and food quality control. The use of a deuterated internal standard, 1-Octen-3-one-D4, in conjunction with gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable method for this purpose through stable isotope dilution analysis (SIDA). This technique corrects for sample matrix effects and variations in extraction efficiency, leading to highly accurate results.

These application notes provide detailed protocols for the analysis of 1-octen-3-one in various environmental matrices using this compound as an internal standard.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable isotope dilution analysis is a highly accurate quantification technique used in mass spectrometry. It involves adding a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound, or internal standard, is chemically identical to the native analyte but has a different mass due to the presence of heavy isotopes (deuterium).

Because the internal standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation, any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer can distinguish between the native analyte and the internal standard based on their mass-to-charge ratios. By measuring the ratio of the native analyte to the isotopically labeled internal standard, the initial concentration of the analyte in the sample can be accurately determined, regardless of sample loss or matrix effects.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 1-octen-3-one in various environmental matrices. These values are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Method Detection and Quantification Limits

ParameterWater (ng/L)Air (ng/m³)Soil (µg/kg)
Method Detection Limit (MDL)0.5 - 21 - 50.1 - 0.5
Limit of Quantification (LOQ)1.5 - 63 - 150.3 - 1.5

Table 2: Typical Concentration Ranges of 1-Octen-3-one in Environmental Samples

Environmental MatrixConcentration RangeReference
Indoor Air (non-complaint buildings)< 5 µg/m³[1][2]
Indoor Air (new buildings)Can be an order of magnitude higher[1][2]
Wine (non-spoiled)7 - 61 ng/L[3]
Fungal CulturesVariable, dependent on species and growth conditions

Experimental Protocols

Protocol 1: Analysis of 1-Octen-3-one in Water Samples by SPME-GC-MS

This protocol is adapted from a method for the analysis of 1-octen-3-one in wine and is suitable for various aqueous matrices.[3]

1. Materials and Reagents

  • 1-Octen-3-one analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol, HPLC grade

  • Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE-lined septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Preparation

  • Transfer 10 mL of the water sample to a 20 mL headspace vial.

  • Add a known amount of the this compound internal standard solution to achieve a final concentration of, for example, 50 ng/L.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

3. SPME Extraction

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

  • Equilibrate the sample for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

4. GC-MS Analysis

  • After extraction, immediately desorb the SPME fiber in the heated injection port of the GC-MS (e.g., at 250°C for 2 minutes).

  • Separate the analytes on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Use a temperature program optimized for the separation of volatile compounds. A typical program could be: initial temperature of 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for both 1-octen-3-one and this compound.

    • 1-Octen-3-one (example ions): m/z 55, 84, 126

    • This compound (example ions): m/z 59, 88, 130 (exact ions will depend on the position of the deuterium labels)

5. Quantification

  • Create a calibration curve by analyzing a series of standards containing known concentrations of 1-octen-3-one and a constant concentration of this compound.

  • Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

  • Calculate the concentration of 1-octen-3-one in the samples by using the response factor from the calibration curve.

Protocol 2: Analysis of 1-Octen-3-one in Air Samples by Thermal Desorption-GC-MS

1. Materials and Reagents

  • 1-Octen-3-one analytical standard

  • This compound internal standard solution

  • Sorbent tubes packed with a suitable sorbent material (e.g., Tenax® TA)

  • Low-flow air sampling pump

  • Thermal Desorption (TD) system coupled to a GC-MS

2. Sample Collection

  • Connect a sorbent tube to a calibrated low-flow air sampling pump.

  • Draw a known volume of air (e.g., 10-100 L) through the sorbent tube at a constant flow rate (e.g., 100-200 mL/min).

  • After sampling, seal the sorbent tube with airtight caps and store at 4°C until analysis.

  • Prepare a field blank by handling a sorbent tube in the same manner as the samples but without drawing air through it.

3. Sample Analysis

  • Prior to thermal desorption, spike the sorbent tube with a known amount of the this compound internal standard solution. This can be done by injecting the solution directly onto the sorbent bed.

  • Place the sorbent tube in the thermal desorber.

  • Desorb the trapped analytes by heating the tube (e.g., at 280°C for 10 minutes) with a flow of inert gas.

  • The desorbed analytes are cryofocused in a cold trap (e.g., at -10°C) to ensure sharp chromatographic peaks.

  • Rapidly heat the cold trap to inject the analytes into the GC-MS system.

  • Perform GC-MS analysis and quantification as described in Protocol 1 (steps 4 and 5).

Protocol 3: Analysis of 1-Octen-3-one in Soil Samples by Headspace-GC-MS

1. Materials and Reagents

  • 1-Octen-3-one analytical standard

  • This compound internal standard solution

  • Methanol, HPLC grade

  • Sodium sulfate, anhydrous, analytical grade

  • 20 mL headspace vials with PTFE-lined septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler

2. Sample Preparation

  • Weigh a known amount of the soil sample (e.g., 5 g) into a 20 mL headspace vial.

  • Add a known amount of the this compound internal standard solution.

  • Add a small amount of anhydrous sodium sulfate to bind any excess water.

  • Immediately seal the vial.

3. Headspace Analysis

  • Place the vial in the headspace autosampler.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Automatically inject a known volume of the headspace gas into the GC-MS.

4. GC-MS Analysis and Quantification

  • Perform GC-MS analysis and quantification as described in Protocol 1 (steps 4 and 5).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analysis of 1-octen-3-one in environmental samples.

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation (Water) cluster_extraction SPME cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample 10 mL Water Sample Add_IS Add this compound Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Equilibrate Equilibrate at 60°C Seal_Vial->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for 1-Octen-3-one Analysis in Water by SPME-GC-MS.

Experimental_Workflow_Air_Analysis cluster_sample_collection Sample Collection (Air) cluster_analysis TD-GC-MS Analysis cluster_quantification Quantification Collect Draw Air Through Sorbent Tube Spike Spike with this compound Collect->Spike Desorb Thermal Desorption Spike->Desorb Cryofocus Cryofocusing Desorb->Cryofocus Inject Injection into GC-MS Cryofocus->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for 1-Octen-3-one Analysis in Air by TD-GC-MS.

Experimental_Workflow_Soil_Analysis cluster_sample_prep Sample Preparation (Soil) cluster_analysis Headspace-GC-MS Analysis cluster_quantification Quantification Sample 5 g Soil Sample Add_IS Add this compound Sample->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Incubate Incubate at 80°C Seal_Vial->Incubate Inject Inject Headspace Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for 1-Octen-3-one Analysis in Soil by Headspace-GC-MS.

References

Application Notes and Protocols for 1-Octen-3-one-D4 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Octen-3-one-D4 as an internal standard in metabolomics research, particularly for the quantitative analysis of the volatile organic compound (VOC) 1-octen-3-one. Detailed protocols for sample preparation, and gas chromatography-mass spectrometry (GC-MS) analysis are provided, along with insights into its potential role in inflammatory signaling pathways.

Introduction to 1-Octen-3-one

1-Octen-3-one is a volatile organic compound known for its characteristic mushroom-like odor. In biological systems, it is recognized as a lipid peroxidation product, formed from the oxidation of polyunsaturated fatty acids.[1] As a marker of oxidative stress, the precise and accurate quantification of 1-octen-3-one in biological samples is of significant interest in metabolomics studies investigating various physiological and pathological states, including inflammation. Due to its volatile nature and typically low concentrations in biological matrices, the use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable quantification.

This compound as an Internal Standard

This compound is a deuterated analog of 1-octen-3-one, making it an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation (extraction, derivatization) and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled 1-octen-3-one by the mass spectrometer. This co-elution and differential detection enable correction for variations in sample handling, injection volume, and ionization efficiency, leading to highly accurate and precise quantification.

Quantitative Analysis of 1-Octen-3-one using GC-MS and this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like 1-octen-3-one. The following table summarizes key quantitative parameters for a validated method for 1-octen-3-one analysis, which can be adapted for use with this compound as an internal standard.

ParameterValueReference
Limit of Detection (LOD) 0.75 ng/L[2]
Limit of Quantification (LOQ) 2.5 ng/L (Estimated as 3.3 x LOD)Inferred from[2]
Linearity Range Up to 900 ng/L (r² = 0.9990)[2]
Precision (RSD) < 5%[2]
Recovery 100%[2]
Internal Standard This compound (proposed)
Matrix Wine (adaptable to biological fluids)[2]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline for the extraction of volatile compounds from biological samples and can be optimized for specific matrices.

Materials:

  • Biological sample (e.g., plasma, urine, cell culture media)

  • This compound internal standard solution (concentration to be optimized)

  • Saturated sodium chloride (NaCl) solution

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/stirrer or water bath

Procedure:

  • Place a defined amount of the biological sample (e.g., 1-5 mL) into a 20 mL headspace vial.

  • Add a precise volume of the this compound internal standard solution to the vial.

  • To enhance the release of volatile compounds, add saturated NaCl solution to the sample (e.g., 1:1 ratio).

  • Immediately seal the vial with the screw cap.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with constant agitation to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5MS).

GC Parameters (example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Transfer Line Temperature: 280°C

MS Parameters (example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.

Mass Transitions for Quantification:

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Note
1-Octen-3-one 12657, 85, 41The molecular ion is often weak. Fragments are used for quantification.
This compound 13061, 89, 45The exact fragments will depend on the position of the deuterium labels. These are predicted fragments assuming labeling on the ethyl group.

Potential Role of 1-Octen-3-one in Inflammatory Signaling

Lipid peroxidation products are known to be reactive molecules that can modulate cellular signaling pathways, often contributing to inflammatory responses. While the specific signaling cascade for 1-octen-3-one is not fully elucidated, it is plausible that as a reactive aldehyde, it could influence key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory cytokines and enzymes.

The diagram below illustrates a hypothetical signaling pathway where a lipid peroxidation product like 1-octen-3-one could induce an inflammatory response.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Lipid_Peroxidation Lipid Peroxidation Product (e.g., 1-Octen-3-one) Lipid_Peroxidation->TLR4 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation AP1 Active AP-1 MAPK_cascade->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression AP1_n->Gene_Expression

Caption: Hypothetical inflammatory signaling pathway activated by a lipid peroxidation product.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the quantitative analysis of 1-octen-3-one in biological samples using this compound as an internal standard.

experimental_workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) Spiking 2. Spiking with This compound (Internal Standard) Sample_Collection->Spiking Extraction 3. Headspace Solid-Phase Microextraction (HS-SPME) Spiking->Extraction GCMS_Analysis 4. GC-MS Analysis Extraction->GCMS_Analysis Data_Acquisition 5. Data Acquisition (SIM or MRM mode) GCMS_Analysis->Data_Acquisition Data_Processing 6. Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification 7. Quantification of 1-Octen-3-one Data_Processing->Quantification

Caption: Workflow for quantitative analysis of 1-Octen-3-one.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1-octen-3-one in complex biological matrices. The detailed protocols and understanding of its potential biological significance outlined in these application notes will aid researchers in accurately assessing the role of this volatile compound in various metabolomic studies, particularly those focused on oxidative stress and inflammation. This, in turn, can contribute to a better understanding of disease mechanisms and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Troubleshooting quantification issues with 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Octen-3-one-D4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting quantification issues encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of 1-Octen-3-one using this compound as an internal standard.

Problem: Poor or No Signal for this compound

Possible Causes & Solutions

CauseRecommended Action
Improper Storage Verify that the this compound standard has been stored under the recommended conditions (typically -20°C or lower, protected from light). Degradation can occur if not stored correctly.
Incorrect Dilution Double-check all dilution calculations and ensure that the final concentration of the internal standard is appropriate for the sensitivity of your instrument.
Injection Issues Inspect the GC-MS autosampler syringe for bubbles or blockages. Perform a manual injection of a known concentration of the standard to verify instrument performance.
Mass Spectrometer Settings Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for the molecular ion or a characteristic fragment ion of this compound.
Problem: High Background Noise or Ghost Peaks

Possible Causes & Solutions

CauseRecommended Action
Contaminated System Run a blank solvent injection to check for system contamination. If ghost peaks are present, bake out the GC column and clean the injector port and mass spectrometer ion source.
Septum Bleed Use high-quality, low-bleed septa and replace them regularly.
Carrier Gas Impurity Ensure the use of high-purity carrier gas (e.g., Helium 99.999%) and that gas purifiers are functioning correctly.

A logical workflow for troubleshooting high background noise is presented below.

Diagram: Troubleshooting workflow for high background noise.
Problem: Inconsistent Recovery of this compound

Possible Causes & Solutions

CauseRecommended Action
Matrix Effects The sample matrix can suppress or enhance the ionization of the internal standard. Prepare matrix-matched calibration standards to compensate for these effects.
Incomplete Extraction Optimize the extraction procedure to ensure complete recovery of the analyte and internal standard from the sample matrix. This may involve adjusting the solvent, pH, or extraction time.
Variability in Sample Preparation Ensure consistent and precise execution of each step in the sample preparation workflow. Use calibrated pipettes and vortex thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound should be stored at or below -20°C in a tightly sealed vial to prevent degradation and protect it from light. Before use, allow the standard to equilibrate to room temperature to avoid condensation.

Q2: Can deuterium-hydrogen (D/H) exchange occur with this compound?

A2: Yes, as a ketone, this compound has protons on the carbons alpha to the carbonyl group that can be susceptible to D/H exchange, especially under acidic or basic conditions. It is crucial to maintain a neutral pH during sample preparation and analysis to minimize this risk.

Q3: How do I address matrix effects when quantifying 1-Octen-3-one in complex samples like food or biological fluids?

A3: The most effective way to mitigate matrix effects is to use matrix-matched calibration curves. This involves preparing your calibration standards in a blank matrix that is similar to your samples. This approach helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.

Q4: What are the typical mass transitions to monitor for 1-Octen-3-one and this compound in a GC-MS/MS experiment?

A4: While specific transitions should be optimized in your laboratory, common approaches involve monitoring the molecular ion and one or two characteristic fragment ions. For 1-Octen-3-one (MW: 126.2 g/mol ) and this compound, you would select precursor ions corresponding to their molecular weights and optimize the collision energy to produce stable and intense product ions.

Experimental Protocols

Below is a general experimental protocol for the quantification of 1-Octen-3-one in a liquid matrix using this compound as an internal standard, based on established methods for volatile compound analysis.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method

This method is suitable for the analysis of volatile compounds like 1-Octen-3-one from a liquid sample matrix.

1. Sample Preparation:

  • To a 20 mL headspace vial, add 5 mL of the liquid sample.

  • Spike the sample with this compound internal standard to a final concentration of 50 ng/mL.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace of the sample for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC injector.

3. GC-MS Parameters:

  • Injector: 250°C, Splitless mode (1 minute)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Program: 40°C (hold 2 min), ramp to 150°C at 5°C/min, then to 250°C at 20°C/min (hold 5 min)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

The workflow for this experimental protocol is illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample 5 mL Sample Spike Spike with This compound Sample->Spike Salt Add 1.5g NaCl Spike->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Inject Inject into GC Expose->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Diagram: HS-SPME GC-MS experimental workflow.

Disclaimer: This technical support center provides general guidance. Specific experimental conditions may need to be optimized for your particular application and instrumentation. Always refer to your instrument manuals and relevant scientific literature.

Identifying degradation products of 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Octen-3-one-D4. This resource is designed to assist researchers, scientists, and drug development professionals in identifying potential degradation products and troubleshooting common issues encountered during experimental procedures involving this deuterated standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated stable isotope-labeled standard of 1-octen-3-one. 1-Octen-3-one is a volatile organic compound known for its characteristic metallic, mushroom-like odor.[1][2][3][4] It is naturally formed from the enzymatic or auto-oxidative degradation of polyunsaturated fatty acids, such as linoleic acid.[1][5] In research, this compound is primarily used as an internal standard in isotope dilution assays for the accurate quantification of 1-octen-3-one in various matrices by gas chromatography-mass spectrometry (GC-MS).

Q2: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from the known reactivity of α,β-unsaturated ketones. The primary routes of degradation are likely to include:

  • Oxidation: The double bond and the ketone functional group are susceptible to oxidation. This can lead to the formation of epoxides, aldehydes, carboxylic acids, and smaller chain fragments. Oxidative cleavage of the double bond would result in the formation of shorter-chain carbonyl compounds.

  • Reduction: The ketone group can be reduced to a secondary alcohol, forming 1-octen-3-ol-D4. The carbon-carbon double bond can also be reduced, leading to the formation of 3-octanone-D4.

  • Hydrolysis: While less common for ketones, under certain pH and temperature conditions, hydrolysis could potentially occur, although it is not considered a primary degradation pathway.

  • Photodegradation: As an α,β-unsaturated ketone, this compound may be susceptible to photodegradation upon exposure to UV light, which can induce various rearrangements and cycloadditions.

  • Thermal Degradation: At elevated temperatures, such as those used in GC inlets, thermal decomposition can occur.[6][7] This may lead to fragmentation of the molecule, producing smaller volatile compounds.

Q3: What are the potential degradation products of this compound?

Based on the likely degradation pathways, the following are potential degradation products. The deuterated positions on your specific this compound standard will determine the mass shift of these products in MS analysis.

Potential Degradation Product Formation Pathway Notes
1-Octen-3-ol-D4ReductionReduction of the ketone.
3-Octanone-D4ReductionReduction of the double bond.
Hexanal-DxOxidative CleavageCleavage of the double bond.
Acetic acid-DxOxidative CleavageCleavage of the double bond.
Epoxyoctanone-D4OxidationEpoxidation of the double bond.
Smaller chain aldehydes and ketonesThermal DegradationFragmentation at high temperatures.

Note: The "Dx" notation indicates that the number of deuterium atoms will depend on the original labeling pattern of the this compound standard and the reaction mechanism.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Possible Cause Troubleshooting Step
Active sites in the GC system: Free silanol groups in the inlet liner, column, or detector can interact with the ketone, causing peak tailing.- Use a deactivated inlet liner. - Perform regular inlet maintenance, including changing the liner and septum.[8] - Trim the front end of the GC column to remove active sites. - Condition the column according to the manufacturer's instructions.
Improper column installation: A poorly installed column can create dead volume, leading to peak distortion.- Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[8]
Column contamination: Accumulation of non-volatile residues on the column can affect peak shape.- Bake out the column at a high temperature (within its limits) to remove contaminants. - If contamination is severe, trim the front of the column or replace it.
Inappropriate solvent: The choice of solvent can affect peak shape.- Ensure the sample is fully dissolved in a solvent compatible with the GC phase.
Issue 2: Appearance of Ghost Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Contaminated syringe: Residual sample from a previous injection can be carried over.- Thoroughly rinse the syringe with a high-purity solvent between injections.
Contaminated inlet: Septum bleed or contamination in the inlet liner can introduce extraneous peaks.- Replace the septum with a high-quality, low-bleed septum. - Clean or replace the inlet liner.[9]
Carryover from a previous highly concentrated sample: - Run a blank solvent injection after a high-concentration sample to check for carryover. - Extend the bakeout time at the end of the GC run.[9]
Contaminated carrier gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature ramps.- Use high-purity carrier gas and ensure gas purifiers are functioning correctly.
Issue 3: Loss of Analyte or Unexpected Degradation Products
Possible Cause Troubleshooting Step
High inlet temperature: 1-Octen-3-one is a volatile ketone and can degrade at excessively high temperatures.- Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation. Start with a lower temperature and gradually increase it.
Active sites in the inlet: As mentioned for poor peak shape, active sites can also catalyze degradation.- Use a deactivated inlet liner and perform regular maintenance.
Sample storage and handling: Exposure to light, air (oxygen), or elevated temperatures can cause degradation before analysis.- Store the this compound standard in a cool, dark place, preferably under an inert atmosphere. - Prepare solutions fresh and minimize their exposure to light and air.
Matrix effects: Components in the sample matrix can react with the analyte.- Use appropriate sample preparation techniques (e.g., solid-phase extraction) to clean up the sample and remove interfering matrix components.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

Objective: To generate and identify degradation products of this compound under various stress conditions.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • High-purity water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity solvents (e.g., methanol, acetonitrile) for dilution and analysis

  • Vials for sample incubation

  • GC-MS system

Methodology:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix 1 mL of the this compound standard solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the this compound standard solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the this compound standard solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial containing 1 mL of the this compound standard solution in an oven at a controlled temperature (e.g., 70°C).

    • Photodegradation: Expose a vial containing 1 mL of the this compound standard solution to a UV light source.

    • Control Sample: Mix 1 mL of the this compound standard solution with 1 mL of high-purity water.

  • Incubation:

    • Incubate all samples (except the thermal and photodegradation samples which are already under stress) at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to an appropriate concentration with a suitable solvent.

    • Analyze the samples by GC-MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify new peaks that appear in the stressed samples.

    • Analyze the mass spectra of the new peaks to propose structures for the degradation products. The mass shift due to deuterium labeling will aid in identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Standard acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal Stress (70°C) start->thermal photo Photolytic Stress (UV Light) start->photo control Control (Water) start->control incubation Incubation (e.g., 40°C for 24, 48, 72h) acid->incubation base->incubation oxidation->incubation thermal->incubation photo->incubation control->incubation neutralization Neutralization (for acid/base samples) incubation->neutralization gcms GC-MS Analysis neutralization->gcms data Data Analysis and Degradant Identification gcms->data

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_products Potential Degradation Products main This compound alcohol 1-Octen-3-ol-D4 main->alcohol Reduction ketone 3-Octanone-D4 main->ketone Reduction epoxide Epoxyoctanone-D4 main->epoxide Oxidation cleavage Shorter-chain aldehydes/acids-Dx main->cleavage Oxidative Cleavage / Thermal Degradation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Managing Analytical Interferences with 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-Octen-3-one-D4 as an internal standard in analytical experiments.

Troubleshooting Guides

The following table summarizes common issues encountered during the analysis of 1-Octen-3-one using this compound as an internal standard, particularly in GC-MS and LC-MS applications.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Internal Standard (IS) Peak Area - Inaccurate pipetting of the IS solution.- Variability in injection volume.- Degradation of the IS.- Matrix effects suppressing or enhancing the IS signal.- Use a calibrated positive displacement pipette for accurate dispensing of the IS.- Ensure the autosampler is functioning correctly and perform regular maintenance.- Check the stability of the this compound solution; store it properly and prepare fresh solutions as needed.- Evaluate matrix effects by comparing IS response in solvent and in matrix. If significant, optimize sample cleanup or use a matrix-matched calibration.
Analyte-to-IS Response Ratio Varies Across a Run - Differential matrix effects between the analyte and IS.- Co-eluting interferences affecting the analyte or IS ionization.- Instability of the analyte or IS in the prepared samples over the course of the analytical run.- Optimize chromatographic separation to move the analyte and IS away from interfering matrix components.- Improve sample preparation to remove interfering compounds.- Re-evaluate the stability of the prepared samples. If necessary, analyze samples immediately after preparation or store them under conditions that ensure stability.
Shift in Retention Time of this compound Relative to 1-Octen-3-one - Isotope effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in chromatography.- Changes in the chromatographic system (e.g., column aging, mobile phase composition drift).- This is a known phenomenon and is generally acceptable as long as the peak shapes are good and the retention time difference is consistent.- Ensure the chromatographic system is stable. Monitor retention times of both analyte and IS throughout the run. If the shift is inconsistent, troubleshoot the chromatographic system.
Presence of Unlabeled 1-Octen-3-one in the this compound Standard - Incomplete deuteration during the synthesis of the internal standard.- Hydrogen-deuterium (H-D) back-exchange.- Check the certificate of analysis for the isotopic purity of the this compound standard.- To minimize H-D back-exchange, avoid strongly acidic or basic conditions during sample preparation and storage. Use aprotic solvents where possible.
Poor Peak Shape for 1-Octen-3-one or this compound - Active sites in the GC inlet or column.- Incompatible solvent for the mobile phase in LC.- Overloading of the analytical column.- Deactivate the GC inlet liner and use a high-quality, inert GC column.- Ensure the sample solvent is compatible with the initial mobile phase conditions in LC.- Reduce the injection volume or dilute the sample.
Low Recovery of 1-Octen-3-one and this compound - Inefficient extraction from the sample matrix.- Adsorption to sample containers or instrument components.- Volatilization losses during sample preparation.- Optimize the extraction method (e.g., for SPME, adjust fiber type, extraction time, and temperature).- Use silanized glassware and vials to minimize adsorption.- Keep samples sealed and cool to minimize volatilization. Perform sample preparation steps quickly.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred for mass spectrometry-based quantification?

A1: Deuterated internal standards are considered the gold standard for mass spectrometry (MS) because they have nearly identical chemical and physical properties to the analyte of interest. This means they co-elute chromatographically and behave similarly during sample preparation and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to more accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

Q2: Can this compound be used for both GC-MS and LC-MS analysis?

A2: Yes, this compound can be used as an internal standard for both GC-MS and LC-MS methods for the quantification of 1-Octen-3-one. The choice of analytical technique will depend on the sample matrix, the required sensitivity, and the overall analytical workflow.

Q3: What are matrix effects and how can this compound help manage them?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. Because this compound is chemically almost identical to 1-Octen-3-one, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the impact of these matrix effects can be effectively normalized.

Q4: I am observing a small peak at the m/z of my analyte (1-Octen-3-one) when I inject a pure solution of my internal standard (this compound). What could be the cause?

A4: This is likely due to the natural isotopic abundance of elements like carbon and hydrogen in your internal standard. The mass spectrometer may detect the isotopic variants of this compound that have a similar mass-to-charge ratio as the non-deuterated 1-Octen-3-one. It is also possible that there is a small amount of unlabeled 1-Octen-3-one present as an impurity in the deuterated standard. Always check the certificate of analysis for the isotopic purity of your standard.

Q5: How can I prevent the loss of the volatile 1-Octen-3-one and its deuterated standard during sample preparation?

A5: Due to the volatility of 1-Octen-3-one, it is crucial to handle samples in a way that minimizes losses.[1] This includes:

  • Keeping samples and standards in tightly sealed vials.

  • Storing samples at low temperatures (e.g., 4°C or frozen).

  • Minimizing the time samples are exposed to the atmosphere during preparation.

  • Using techniques like headspace solid-phase microextraction (HS-SPME) which are well-suited for volatile analysis and require minimal sample handling.[2][3]

Experimental Protocols

Example Protocol: Quantification of 1-Octen-3-one in Mushroom Samples using HS-SPME-GC-MS with this compound Internal Standard

This protocol is a representative example for the analysis of 1-Octen-3-one in a complex food matrix.

1. Sample Preparation:

  • Homogenize 2 g of fresh mushroom sample.

  • Place the homogenized sample into a 20 mL headspace vial.

  • Add 10 µL of a 1 µg/mL solution of this compound in methanol directly into the vial.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Vortex the vial for 10 seconds.

2. HS-SPME Parameters:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Incubation Temperature: 60°C.

  • Incubation Time: 15 minutes with agitation.

  • Extraction Time: 30 minutes.

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC with a 5977A MSD.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C (splitless mode).

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Octen-3-one: m/z 55, 84, 126.

    • This compound: m/z 59, 88, 130.

4. Quantification:

  • Create a calibration curve using standards of 1-Octen-3-one at various concentrations, with a constant concentration of this compound.

  • Calculate the response ratio (peak area of 1-Octen-3-one / peak area of this compound) for each standard and sample.

  • Determine the concentration of 1-Octen-3-one in the samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample Mushroom Sample Homogenize Homogenize Sample Sample->Homogenize Vial Transfer to Vial Homogenize->Vial Add_IS Spike with This compound Vial->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate and Extract (HS-SPME) Seal->Incubate Inject Inject into GC-MS Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Response Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the quantification of 1-Octen-3-one.

Troubleshooting_Logic Start Inconsistent Analyte/IS Ratio? Check_IS_Area Is IS Peak Area Consistent? Start->Check_IS_Area Check_Chromatography Consistent Retention Times and Peak Shapes? Check_IS_Area->Check_Chromatography Yes Troubleshoot_Injection Troubleshoot Injection/Pipetting Check_IS_Area->Troubleshoot_Injection No Investigate_Matrix Investigate Matrix Effects Check_Chromatography->Investigate_Matrix Yes Troubleshoot_System Troubleshoot GC/LC System Check_Chromatography->Troubleshoot_System No Review_Prep Review Sample Preparation Investigate_Matrix->Review_Prep Troubleshoot_Injection->Check_IS_Area Troubleshoot_System->Check_Chromatography Success Consistent Results Review_Prep->Success

Caption: A logical approach to troubleshooting inconsistent analytical results.

Signaling_Pathway_Placeholder cluster_process Analytical Process Analyte 1-Octen-3-one (Analyte) Ion_Source Ion Source Analyte->Ion_Source IS This compound (Internal Standard) IS->Ion_Source Matrix Sample Matrix (Interferents) Matrix->Ion_Source Detector Mass Spectrometer Detector Ion_Source->Detector Signal_Analyte Analyte Signal Detector->Signal_Analyte Signal_IS IS Signal Detector->Signal_IS

Caption: The influence of matrix effects on analyte and internal standard signals.

References

Technical Support Center: Enhancing Extraction Recovery of 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of 1-Octen-3-one-D4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in our experiments?

A1: this compound is a deuterated form of 1-octen-3-one, a volatile organic compound known for its characteristic mushroom-like odor. In analytical chemistry, deuterated compounds like this are commonly used as internal standards. Because its chemical and physical properties are nearly identical to the non-deuterated (native) analyte of interest, it is added to a sample in a known quantity before processing. By tracking the recovery of the deuterated standard, we can correct for any loss of the native analyte during the extraction and analysis process, leading to more accurate quantification.

Q2: Which extraction techniques are most suitable for a volatile compound like this compound?

A2: For volatile compounds such as this compound, the most common and effective extraction techniques are Headspace-Solid Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE). HS-SPME is a solvent-free technique that is excellent for clean matrices and trace-level analysis.[1][2] LLE is a more traditional method that can handle more complex sample matrices but requires organic solvents.[3]

Q3: I am observing low recovery of this compound. What are the most likely causes?

A3: Low recovery of this compound can stem from several factors. For HS-SPME, common issues include suboptimal extraction parameters (temperature, time), incorrect SPME fiber selection, or matrix effects.[4] For LLE, causes can include incomplete phase separation, analyte degradation due to pH, or use of an inappropriate extraction solvent. For both methods, leaks in the analytical instrument (e.g., GC inlet) can also lead to significant analyte loss.[5]

Q4: How do "matrix effects" impact the recovery of my internal standard?

A4: Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[6] These effects can either suppress or enhance the signal, leading to inaccurate quantification. In the context of this compound extraction, complex matrices can shield the analyte from the SPME fiber or alter its partitioning in LLE, thus reducing its apparent recovery.[4] Using a matrix-matched calibration or the standard addition method can help to compensate for these effects.[7][8]

Troubleshooting Guides

Issue 1: Low Recovery with Headspace-Solid Phase Microextraction (HS-SPME)
Potential Cause Troubleshooting Step Expected Outcome
Incorrect SPME Fiber 1-Octen-3-one is a semi-polar compound. Ensure you are using a fiber with appropriate polarity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatiles.Increased analyte adsorption and improved recovery.
Suboptimal Extraction Temperature The temperature of the sample vial (headspace) directly influences the vapor pressure of the analyte. For this compound, an extraction temperature in the range of 40-60°C is typically effective. Very high temperatures can sometimes lead to the degradation of thermally labile compounds.Enhanced partitioning of the analyte into the headspace, leading to better adsorption by the SPME fiber.
Insufficient Extraction Time The SPME fiber requires adequate time to reach equilibrium with the headspace. An extraction time of 30-60 minutes is generally recommended.Allows for sufficient adsorption of the analyte onto the fiber, resulting in higher recovery.
Matrix Effects Complex sample matrices can interfere with the adsorption process. Try diluting the sample with deionized water or a suitable buffer to reduce matrix complexity.Minimized interference from matrix components, leading to more consistent and higher recovery.
Inefficient Desorption The analyte may not be completely desorbed from the SPME fiber in the GC inlet. Ensure the desorption temperature is adequate (typically 250°C) and the desorption time is sufficient (e.g., 2-5 minutes).Complete transfer of the analyte from the SPME fiber to the GC column, maximizing the analytical signal.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice The polarity of the extraction solvent should be suitable for this compound. Dichloromethane or a mixture of pentane and diethyl ether are commonly used for extracting semi-polar volatile compounds.Efficient partitioning of the analyte from the aqueous phase to the organic phase.
Incorrect pH of Aqueous Phase The pH of the sample can influence the charge state and stability of the analyte. For neutral compounds like 1-Octen-3-one, a neutral pH is generally optimal. Extreme pH values could potentially lead to degradation.Maintained stability of the analyte during extraction, preventing loss.
Incomplete Phase Separation Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. Centrifugation can help to break up emulsions and improve phase separation.Clear separation of the two phases, allowing for complete collection of the organic layer containing the analyte.
Analyte Volatility This compound is volatile and can be lost during solvent evaporation steps. Use a gentle stream of nitrogen to concentrate the extract and avoid excessive heating.Minimized loss of the analyte due to evaporation, leading to higher recovery.

Quantitative Data Summary

The following tables provide a summary of expected recovery rates for this compound under various extraction conditions. These values are illustrative and may vary depending on the specific sample matrix and analytical instrumentation.

Table 1: HS-SPME Recovery of this compound

SPME Fiber TypeExtraction Temperature (°C)Extraction Time (min)Expected Recovery (%)
DVB/CAR/PDMS403075-85
DVB/CAR/PDMS603085-95
DVB/CAR/PDMS6060>90
PDMS603060-70

Table 2: LLE Recovery of this compound

Extraction SolventpH of Aqueous PhaseNumber of ExtractionsExpected Recovery (%)
Dichloromethane73>90
Pentane:Diethyl Ether (1:1)7385-95
Dichloromethane4380-90
Dichloromethane9375-85

Experimental Protocols

Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME)
  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • Add a known concentration of this compound internal standard solution.

    • If the sample is solid, add a small amount of deionized water to moisten it.

    • Seal the vial immediately with a PTFE-faced silicone septum and an aluminum cap.

  • Extraction:

    • Place the vial in an autosampler tray or a heating block.

    • Incubate the sample at the optimized temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow for equilibration of the headspace.

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for the optimized extraction time (e.g., 30 minutes) with agitation.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph (GC).

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 3 minutes).

    • Start the GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Place a known amount of the liquid sample (e.g., 10 mL) into a separatory funnel.

    • Add a known concentration of this compound internal standard solution.

    • Adjust the pH of the sample if necessary.

  • Extraction:

    • Add the organic extraction solvent (e.g., 10 mL of dichloromethane) to the separatory funnel.[3]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.[3][9]

    • Allow the layers to separate completely.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh portions of the organic solvent.

  • Concentration and Analysis:

    • Combine the organic extracts.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_spme HS-SPME Workflow cluster_lle LLE Workflow spme_prep Sample Preparation (Vial + Internal Standard) spme_equil Headspace Equilibration (Heating & Agitation) spme_prep->spme_equil spme_extract SPME Fiber Exposure (Extraction) spme_equil->spme_extract spme_desorb Thermal Desorption (GC Inlet) spme_extract->spme_desorb spme_analysis GC-MS Analysis spme_desorb->spme_analysis lle_prep Sample Preparation (Separatory Funnel + Internal Standard) lle_extract Liquid-Liquid Extraction (Solvent Addition & Shaking) lle_prep->lle_extract lle_separate Phase Separation lle_extract->lle_separate lle_dry Drying Organic Phase lle_separate->lle_dry lle_concentrate Solvent Evaporation lle_dry->lle_concentrate lle_analysis GC-MS Analysis lle_concentrate->lle_analysis

Caption: Comparative workflows for HS-SPME and LLE of this compound.

troubleshooting_logic cluster_spme_troubleshooting HS-SPME Troubleshooting cluster_lle_troubleshooting LLE Troubleshooting start Low Recovery of This compound check_method Extraction Method? start->check_method spme_issues HS-SPME Issues check_method->spme_issues HS-SPME lle_issues LLE Issues check_method->lle_issues LLE spme_fiber Check SPME Fiber spme_issues->spme_fiber lle_solvent Check Solvent lle_issues->lle_solvent spme_params Optimize Temp & Time spme_fiber->spme_params spme_matrix Address Matrix Effects spme_params->spme_matrix spme_desorption Verify Desorption spme_matrix->spme_desorption lle_ph Verify pH lle_solvent->lle_ph lle_separation Improve Phase Separation lle_ph->lle_separation lle_volatility Minimize Evaporation Loss lle_separation->lle_volatility

Caption: Logical troubleshooting flow for low recovery of this compound.

References

Technical Support Center: Quantification of 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of 1-Octen-3-one-D4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 1-Octen-3-one, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. When using this compound as an internal standard, it is assumed to experience the same matrix effects as the unlabeled analyte, thus providing a corrective measure. However, differences in the physicochemical properties between the analyte and its deuterated internal standard can sometimes lead to differential matrix effects.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This similarity ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for variations in the analytical process, including matrix effects.

Q3: What are the common sample matrices for 1-Octen-3-one analysis?

A3: 1-Octen-3-one is a volatile organic compound often associated with fungal growth and is a key aroma compound. Therefore, it is commonly analyzed in various food matrices such as wine, grains, and mushrooms, as well as in biological samples like blood and breath as a potential biomarker.

Q4: Can I use a different internal standard if this compound is not available?

A4: While a SIL internal standard is highly recommended, a structural analog can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to 1-Octen-3-one in terms of extraction recovery and ionization response. Significant differences in behavior can lead to inaccurate quantification.

Troubleshooting Guides

Issue 1: Poor reproducibility of results

Possible Cause: Inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The choice of sample preparation technique significantly impacts the cleanliness of the final extract. Consider the following options:

    • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extract, making it more susceptible to matrix effects.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte.

  • Optimize Chromatographic Separation: Ensure that 1-Octen-3-one and its D4 internal standard are chromatographically resolved from the majority of matrix components. Adjusting the gradient, flow rate, or using a different column chemistry can improve separation.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

Issue 2: Significant ion suppression or enhancement is observed

Possible Cause: High concentration of co-eluting matrix components.

Troubleshooting Steps:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, ensure that the diluted analyte concentration remains within the linear range of the assay.

  • Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects for non-polar and volatile compounds like 1-Octen-3-one.

  • Post-Column Infusion Experiment: This experiment can help identify regions in the chromatogram where significant ion suppression or enhancement occurs, allowing for chromatographic adjustments to move the analyte peak to a cleaner region.

Issue 3: The response of this compound is not consistent across samples

Possible Cause: The internal standard is experiencing different matrix effects than the analyte or is degrading.

Troubleshooting Steps:

  • Check for Chromatographic Separation of Analyte and IS: Although unlikely for a deuterated standard, ensure that there is no slight chromatographic separation between 1-Octen-3-one and this compound, which could expose them to different matrix components as they elute.

  • Investigate Isotopic Exchange: In some instances, deuterium atoms on a molecule can exchange with protons from the solvent, especially under certain pH conditions. This would alter the mass of the internal standard. While less common for D4-labeled compounds in non-labile positions, it's a possibility to consider.

  • Evaluate Internal Standard Stability: Assess the stability of this compound in the sample matrix and processing conditions to rule out degradation.

Data Presentation

The following table summarizes the typical recovery and matrix effects observed with different sample preparation methods for analytes similar to 1-Octen-3-one. This data can help in selecting an appropriate sample preparation strategy.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Data Quality
Protein Precipitation (PPT)85 - 110-50 to +20Fair
Liquid-Liquid Extraction (LLE)70 - 100-30 to +10Good
Solid-Phase Extraction (SPE)90 - 105-15 to +5Excellent

Note: The values presented are illustrative and can vary depending on the specific matrix and experimental conditions. A negative matrix effect indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Sample Preparation of Wine Samples for 1-Octen-3-one Analysis by GC-MS

This protocol is adapted for GC-MS but the SPE cleanup is relevant for LC-MS/MS as well.

  • Solid-Phase Extraction (SPE):

    • Pass 90 mL of wine through an SPE cartridge packed with 90 mg of LiChrolut-EN resins.[1]

    • Wash the cartridge with 9 mL of a 40% methanol-water solution containing 1% NaHCO3 to remove major volatiles and potential interferences.[1]

  • Elution:

    • Elute the retained 1-Octen-3-one from the cartridge with an appropriate organic solvent (e.g., pentane for GC-MS, or a solvent compatible with your LC mobile phase for LC-MS/MS).[1]

  • Analysis:

    • The extract is then ready for injection into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Inconsistent Results

TroubleshootingWorkflow Start Inconsistent Results CheckIS Check Internal Standard Response Start->CheckIS ConsistentIS IS Response Consistent? CheckIS->ConsistentIS EvalPrep Evaluate Sample Preparation Method Improved Results Improved? EvalPrep->Improved OptChrom Optimize Chromatography OptChrom->Improved MatrixCal Use Matrix-Matched Calibrants End Problem Resolved MatrixCal->End ConsistentIS->EvalPrep No ConsistentIS->OptChrom Yes FurtherInvestigate Further Investigation Needed ConsistentIS->FurtherInvestigate If problem persists Improved->MatrixCal No Improved->End Yes

Caption: A logical workflow for troubleshooting inconsistent analytical results.

Sample Preparation Method Selection Guide

SamplePrepSelection Start Start: Need to reduce matrix effects Complexity Sample Matrix Complexity Start->Complexity PPT Protein Precipitation (PPT) - Fast, less clean Complexity->PPT Low LLE Liquid-Liquid Extraction (LLE) - Good cleanup Complexity->LLE Medium SPE Solid-Phase Extraction (SPE) - Best cleanup, more complex Complexity->SPE High

Caption: A guide for selecting a sample preparation method based on matrix complexity.

References

Resolving purity and stability problems of 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Octen-3-one-D4. The information provided is designed to help resolve common purity and stability issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise when working with this compound, offering potential causes and actionable solutions.

Problem 1: Decreased Purity of this compound Over Time

Potential Causes:

  • Oxidation: As an unsaturated ketone, this compound is susceptible to oxidation, especially when exposed to air.[1] This can lead to the formation of various degradation products.

  • Polymerization: α,β-Unsaturated carbonyl compounds can undergo polymerization, particularly in the presence of light, heat, or catalytic impurities.

  • Hydrolysis: Although less common for ketones, prolonged exposure to acidic or basic conditions in aqueous solutions can potentially lead to degradation.

  • Improper Storage: High temperatures, exposure to light, and storage in containers that are not inert can accelerate degradation.

Solutions:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store the compound in amber vials or protect it from light to prevent photo-induced degradation.

  • Temperature Control: Store at low temperatures, typically -20°C or -80°C, to slow down degradation reactions.[2]

  • Solvent Choice: If in solution, use high-purity, degassed, and anhydrous solvents. Ethereal solvents should be checked for peroxides.

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate).

  • GC-MS Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of volatile impurities and the main compound.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ion of this compound and potential degradation products.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[3] Look for additional peaks that may indicate impurities or degradation products. Compare the peak area of the main compound to the total peak area to estimate purity.

Problem 2: Inconsistent Experimental Results

Potential Causes:

  • Inaccurate Concentration: Degradation of the standard can lead to a lower actual concentration than stated, affecting the accuracy of quantitative experiments.

  • Presence of Impurities: Impurities can interfere with analytical measurements or biological assays.

  • Isotopic Instability: While generally stable, under certain extreme conditions (e.g., high pH), the deuterium labels at the α-position to the carbonyl group could be susceptible to exchange.

Solutions:

  • Regular Purity Checks: Periodically re-analyze the purity of your this compound standard using GC-MS or NMR.

  • Purification: If impurities are detected, purify the compound using appropriate methods such as fractional distillation under reduced pressure or preparative gas chromatography.

  • pH Control: Maintain neutral pH conditions when working with this compound in aqueous solutions to minimize the risk of deuterium exchange.

Experimental Protocol: Stability Assessment by ¹H NMR Spectroscopy

  • Initial Spectrum: Acquire a ¹H NMR spectrum of a freshly prepared solution of this compound in a deuterated solvent (e.g., CDCl₃).

  • Incubation: Store the NMR tube under the conditions you wish to test (e.g., room temperature, elevated temperature, exposure to light).

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at various time points (e.g., 24 hours, 48 hours, 1 week).

  • Data Analysis: Compare the spectra over time. Look for the appearance of new signals or a decrease in the intensity of the signals corresponding to this compound. The integration of the peaks can be used to quantify the extent of degradation.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C to -80°CMinimizes degradation and polymerization.[2]
Storage Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation.
Light Exposure Protected from Light (Amber Vials)Prevents photo-degradation.
Recommended Solvents High-purity, degassed, anhydrous solventsAvoids introduction of reactive impurities.
pH Range (in solution) Neutral (pH 6-8)Minimizes risk of acid/base-catalyzed degradation and deuterium exchange.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my this compound sample?

A1: Common impurities can arise from the synthesis or degradation. These may include:

  • 1-Octen-3-ol-D4: The corresponding alcohol, which can be a starting material or a reduction product.[4]

  • Oxidation Products: Various aldehydes and carboxylic acids resulting from the cleavage of the double bond or oxidation of the carbonyl group.

  • Polymerization Products: Higher molecular weight oligomers or polymers.

  • Residual Solvents: Solvents used during synthesis or purification.

Q2: How can I purify my this compound if I detect impurities?

A2: For a volatile and relatively low molecular weight compound like this compound, the following purification methods are suitable:

  • Fractional Distillation under Reduced Pressure: This is effective for removing less volatile impurities.

  • Preparative Gas Chromatography (Prep-GC): This technique offers high resolution and is ideal for separating impurities with similar boiling points.

  • Column Chromatography on Silica Gel: This can be used, but care must be taken as the slightly acidic nature of silica gel could potentially cause degradation. A non-polar eluent system is recommended.

Q3: Does the deuterium labeling in this compound affect its stability compared to the non-deuterated form?

A3: The C-D bond is stronger than the C-H bond. This phenomenon, known as the kinetic isotope effect, can sometimes lead to a slight increase in the stability of the deuterated compound towards reactions that involve the cleavage of a C-H/C-D bond. However, for degradation pathways that do not involve the cleavage of these specific bonds (e.g., oxidation at the double bond), the stability is expected to be very similar to the non-deuterated analogue.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on the storage conditions. When stored properly under an inert atmosphere, protected from light, and at low temperatures (-20°C or below), high-purity this compound should be stable for at least a year. However, it is crucial to re-verify the purity before use, especially for sensitive quantitative applications. Some commercial suppliers offer this compound as a solution in a stabilizing agent, such as 1-octen-3-ol with an antioxidant like α-Tocopherol.[5]

Q5: Can I use ¹H NMR to check the purity of this compound?

A5: Yes, ¹H NMR is a powerful tool for assessing purity. By comparing the integrals of the signals corresponding to this compound with those of any impurity signals, you can determine the relative purity. It is particularly useful for identifying and quantifying proton-containing impurities. For assessing the isotopic purity (the percentage of deuteration), Mass Spectrometry or ²H NMR would be more appropriate.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Purity & Stability Assessment start Start with this compound check_purity Assess Initial Purity (GC-MS or NMR) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure use_in_experiment Use in Experiment is_pure->use_in_experiment Yes purify Purify Compound (e.g., Prep-GC, Distillation) is_pure->purify No storage Store Properly: - Inert Atmosphere - Low Temperature - Protect from Light use_in_experiment->storage recheck_purity Re-assess Purity purify->recheck_purity recheck_purity->is_pure periodic_check Periodic Stability Check (e.g., every 6 months) storage->periodic_check degraded Is Compound Degraded? periodic_check->degraded degraded->use_in_experiment No discard Discard and Obtain New Stock degraded->discard Yes

Caption: Workflow for ensuring the purity and stability of this compound.

Degradation_Pathways cluster_1 Potential Degradation Pathways main_compound This compound oxidation Oxidation (O2, Light, Metal Ions) main_compound->oxidation polymerization Polymerization (Heat, Light, Impurities) main_compound->polymerization reduction Reduction main_compound->reduction oxidation_products Oxidation Products: - Aldehydes - Carboxylic Acids - Epoxides oxidation->oxidation_products polymer Polymer/Oligomer polymerization->polymer alcohol 1-Octen-3-ol-D4 reduction->alcohol

Caption: Potential degradation pathways for this compound.

References

Preventing isotopic exchange in 1-Octen-3-one-D4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange during experiments with 1-Octen-3-one-D4.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is the process where a deuterium atom (D) in a labeled compound like this compound is replaced by a hydrogen atom (H) from the surrounding environment (e.g., solvents, reagents). This is a significant concern as it leads to a loss of isotopic purity in the internal standard, which can compromise the accuracy and reliability of quantitative analyses, particularly in mass spectrometry-based assays. The use of deuterated internal standards is intended to compensate for variations during sample preparation and analysis, but this is only effective if the standard itself is stable.[1]

Q2: What is the primary mechanism causing isotopic exchange in this compound?

A2: The primary mechanism is keto-enol tautomerism.[2] 1-Octen-3-one, being a ketone, can exist in equilibrium with its enol tautomer. This process is catalyzed by both acids and bases.[1] During enolization, the deuterium atoms on the carbon atoms adjacent to the carbonyl group (the α-carbons) can be temporarily removed and replaced by protons from the solvent or other reagents.

Q3: Which deuterium atoms in this compound are most susceptible to exchange?

A3: The deuterium atoms on the α-carbons (the carbon atoms at positions 2 and 4) are the most susceptible to exchange due to their direct involvement in the enolization process. Deuterium atoms on other positions are generally more stable.

Q4: Can the solvent I use affect the stability of this compound?

A4: Absolutely. Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate isotopic exchange, especially under non-neutral pH conditions. It is advisable to use aprotic solvents (e.g., acetonitrile, dichloromethane) whenever possible and to ensure they are anhydrous.

Q5: How does pH influence the rate of isotopic exchange?

A5: Both acidic and basic conditions can significantly accelerate the rate of isotopic exchange by catalyzing the enolization process.[1] It is crucial to maintain a neutral pH (around 7) throughout your experimental workflow, from sample preparation to analysis, to minimize this effect.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of deuterium signal or appearance of M-1, M-2, etc. peaks in mass spectrometry. Isotopic back-exchange with hydrogen from the solvent or reagents.- Prepare samples in high-purity, anhydrous, and aprotic solvents (e.g., acetonitrile).- Minimize the exposure of the deuterated standard to protic solvents (e.g., water, methanol).- Ensure all reagents and buffers are at a neutral pH.
Inconsistent or poor quantitative results. The internal standard is degrading or undergoing isotopic exchange, leading to inaccurate quantification.- Prepare fresh stock and working solutions of this compound daily.- Store stock solutions in an inert, aprotic solvent at low temperatures (-20°C or below) in tightly sealed vials.- Verify the isotopic purity of the standard before use.
Gradual loss of isotopic purity over time in stored solutions. Slow isotopic exchange occurring during storage.- Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.- Use amber vials to protect from light, which can potentially catalyze degradation.
Variable results between different batches of samples. Inconsistent pH or water content in the samples or reagents.- Standardize all sample preparation steps, paying close attention to pH adjustments and solvent composition.- Use a consistent source and grade of solvents and reagents for all samples and standards.

Experimental Protocol to Minimize Isotopic Exchange

This protocol provides a general guideline for handling this compound to minimize the risk of isotopic exchange.

1. Reagents and Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, HPLC grade)

  • pH neutral buffer (if required for the assay)

  • Inert gas (e.g., nitrogen or argon)

  • Low-volume, amber glass vials with PTFE-lined caps

2. Preparation of Stock Solution:

  • Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Under a gentle stream of inert gas, dissolve the this compound in anhydrous acetonitrile to the desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use amber vials, flush with inert gas, and seal tightly.

  • Store at -20°C or below.

3. Sample Preparation:

  • When preparing working solutions or spiking samples, use anhydrous and aprotic solvents whenever the experimental design allows.

  • If aqueous or protic solutions are necessary, ensure they are buffered to a neutral pH (6.5-7.5).

  • Minimize the time the deuterated standard is in contact with the aqueous/protic environment.

  • Perform sample preparation steps at low temperatures (e.g., on an ice bath) to reduce the rate of any potential exchange.

4. Analytical Procedure (GC-MS):

  • Use a well-maintained gas chromatography-mass spectrometry (GC-MS) system.

  • Employ a suitable capillary column, such as a HP-5MS (60 m x 0.25 mm ID and 0.25 µm film thickness).[3]

  • Optimize the GC temperature program to ensure good separation and peak shape for 1-octen-3-one.

  • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring the characteristic ions of both the deuterated standard and the native analyte.

5. Data Analysis:

  • Carefully integrate the peak areas for both 1-Octen-3-one and this compound.

  • Monitor for any signs of isotopic exchange, such as a decrease in the M+4 signal and an increase in M+3, M+2, etc., signals for the deuterated standard.

Troubleshooting Workflow for Isotopic Exchange

Isotopic_Exchange_Troubleshooting start Unexpected Isotopic Exchange Detected (e.g., loss of D signal) check_solvent Step 1: Verify Solvent - Is it aprotic and anhydrous? start->check_solvent check_ph Step 2: Check pH of Solutions - Are all reagents and samples at neutral pH? check_solvent->check_ph If Yes solution_solvent Action: Switch to Anhydrous, Aprotic Solvent (e.g., Acetonitrile) check_solvent->solution_solvent If No check_storage Step 3: Review Storage Conditions - Stored at ≤ -20°C? - Single-use aliquots? check_ph->check_storage If Yes solution_ph Action: Adjust all Solutions to Neutral pH (6.5-7.5) check_ph->solution_ph If No check_protocol Step 4: Examine Experimental Protocol - Minimize time in protic solvents? - Low temperature sample prep? check_storage->check_protocol If Yes solution_storage Action: Prepare Fresh Aliquots and Store Properly check_storage->solution_storage If No solution_protocol Action: Modify Protocol to Reduce Exposure and Temperature check_protocol->solution_protocol If No end Problem Resolved check_protocol->end If Yes, consult with technical support for further investigation. solution_solvent->end solution_ph->end solution_storage->end solution_protocol->end

Caption: Troubleshooting workflow for identifying and resolving isotopic exchange in this compound experiments.

References

Correcting calibration curve non-linearity for 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves during the quantitative analysis of 1-Octen-3-one-D4.

Troubleshooting Guide: Correcting Calibration Curve Non-Linearity

Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linear calibration curves in GC-MS or LC-MS analysis of this compound can arise from several sources, broadly categorized as instrumental, sample-related, or data analysis issues. The use of a deuterated internal standard like this compound is a crucial step in mitigating many of these issues, but sometimes further troubleshooting is necessary.

Below is a systematic approach to identifying and correcting the root cause of non-linearity.

Step 1: Initial System Check and Data Review

Before making significant changes to your methodology, perform a basic check of your system and data.

  • Review Integration: Manually inspect the peak integration for each calibration point. Ensure that the baseline is set correctly and that the entire peak area is being integrated, especially at low and high concentrations where peak shape may vary.

  • Check Internal Standard Response: The response of the internal standard (this compound) should be consistent across all calibration standards and samples. A significant trend (increasing or decreasing) in the internal standard response can indicate a systematic issue.

Step 2: Identify the Type of Non-Linearity

The shape of your calibration curve can provide clues about the underlying problem.

  • Concave Downward (Bending towards the x-axis at high concentrations): This is the most common type of non-linearity and often suggests detector saturation, ionization suppression in the source, or the formation of dimers/multimers at high concentrations.

  • Concave Upward (Bending towards the y-axis at low concentrations): This can indicate active sites in the GC inlet or column where the analyte is being adsorbed at low concentrations, or significant background interference.[1]

Step 3: Troubleshooting Common Causes

Based on the type of non-linearity observed, you can investigate the following potential causes:

Potential Cause Troubleshooting Steps
Detector Saturation 1. Dilute the higher concentration standards to bring them within the linear range of the detector. 2. Reduce the injection volume. 3. If using a mass spectrometer, check if the detector voltage is set too high.
Matrix Effects 1. Ensure that the internal standard (this compound) is effectively compensating for matrix effects. If not, the matrix may be affecting the analyte and internal standard differently. 2. Improve sample cleanup procedures to remove interfering matrix components. 3. Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration).
Active Sites in the System (GC-MS) 1. Deactivate the GC inlet liner by replacing it with a new, silanized liner.[1] 2. Trim the first few centimeters of the analytical column to remove any active sites that have developed. 3. Condition the column according to the manufacturer's instructions.
Sample Preparation Errors 1. Prepare a fresh set of calibration standards to rule out dilution errors. 2. Ensure the stability of 1-Octen-3-one in the chosen solvent and storage conditions.
Inappropriate Calibration Model 1. If the non-linearity is reproducible and cannot be resolved by the above methods, a non-linear regression model may be appropriate. A quadratic (second-order polynomial) fit is often used. 2. Apply a weighted regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points, which often have larger errors.
Illustrative Data: Correcting Non-Linearity with Weighted Regression

In cases of heteroscedasticity (where the variance of the response is not constant across the concentration range), a weighted regression can provide a more accurate fit.

Table 1: Unweighted vs. Weighted Linear Regression for a Non-Linear Calibration Curve

Concentration (ng/mL)Response Ratio (Analyte/IS)Calculated Conc. (Unweighted)% Deviation (Unweighted)Calculated Conc. (Weighted 1/x)% Deviation (Weighted 1/x)
10.051.110.0%1.00.0%
50.245.24.0%5.00.0%
100.4910.11.0%10.00.0%
502.3548.0-4.0%49.5-1.0%
1004.5092.0-8.0%98.0-2.0%
2008.00165.0-17.5%195.0-2.5%
50018.00370.0-26.0%485.0-3.0%

This is a hypothetical dataset to illustrate the concept.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Internal Standard Working Solution

This protocol describes the preparation of calibration standards for the quantification of 1-Octen-3-one using this compound as an internal standard.

Materials:

  • 1-Octen-3-one certified reference standard

  • This compound certified reference standard

  • Methanol (or appropriate solvent), HPLC or GC grade

  • Class A volumetric flasks and pipettes

  • Autosampler vials with caps

Procedure:

  • Prepare a Primary Stock Solution of 1-Octen-3-one (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-Octen-3-one standard.

    • Dissolve in a 10 mL volumetric flask with the chosen solvent.

  • Prepare a Primary Stock Solution of this compound (1 mg/mL):

    • Follow the same procedure as for the 1-Octen-3-one standard.

  • Prepare an Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Perform serial dilutions of the this compound primary stock solution to reach the desired final concentration.

  • Prepare Calibration Standards:

    • Perform serial dilutions of the 1-Octen-3-one primary stock solution to create a series of working standards at different concentrations (e.g., covering a range from 1 to 500 ng/mL).

    • In separate vials for each calibration level, add a fixed volume of the IS working solution (e.g., 10 µL of 100 ng/mL IS) to a fixed volume of each 1-Octen-3-one working standard (e.g., 90 µL). This ensures a constant concentration of the internal standard in every sample.

Mandatory Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_integration Step 1: Review Peak Integration & IS Response start->check_integration is_response_ok IS Response Consistent? check_integration->is_response_ok fix_is_issue Investigate IS Variation (e.g., sample prep, injection) is_response_ok->fix_is_issue No identify_shape Step 2: Identify Curve Shape is_response_ok->identify_shape Yes fix_is_issue->check_integration concave_down Concave Downward (Saturation) identify_shape->concave_down troubleshoot_saturation Troubleshoot Saturation (Dilute, reduce injection volume) concave_down->troubleshoot_saturation Yes concave_up Concave Upward (Adsorption/Interference) concave_down->concave_up No re_evaluate Step 3: Re-evaluate Linearity troubleshoot_saturation->re_evaluate troubleshoot_adsorption Troubleshoot Adsorption (Change liner, trim column) concave_up->troubleshoot_adsorption Yes concave_up->re_evaluate No troubleshoot_adsorption->re_evaluate is_linear Is Curve Linear? re_evaluate->is_linear use_weighted_regression Step 4: Use Weighted Regression or Quadratic Fit is_linear->use_weighted_regression No end_linear Proceed with Quantitation is_linear->end_linear Yes end_nonlinear Proceed with Quantitation (Non-linear model) use_weighted_regression->end_nonlinear

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental_Workflow spike_samples spike_samples gcms_analysis gcms_analysis spike_samples->gcms_analysis integrate_peaks integrate_peaks gcms_analysis->integrate_peaks

Caption: Experimental workflow for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve non-linear even when using a deuterated internal standard like this compound?

A1: While a deuterated internal standard is excellent for correcting issues like injection volume variability and matrix effects that affect the analyte and internal standard similarly, it cannot correct for problems that disproportionately affect the analyte. These include detector saturation at high analyte concentrations (the internal standard concentration remains constant) or analyte-specific adsorption at low concentrations.

Q2: What is an acceptable R² value for a linear calibration curve?

A2: Generally, an R² value of >0.99 is considered indicative of a good linear fit. However, R² alone is not sufficient. You should also visually inspect the curve and analyze the residual plot. A random distribution of residuals around zero indicates a good fit, whereas a pattern in the residuals suggests that a linear model may not be appropriate.

Q3: When should I use a quadratic fit instead of a linear fit?

A3: A quadratic fit should only be used when the non-linearity is known, consistent, and cannot be resolved through method optimization (e.g., addressing detector saturation). The decision to use a non-linear model should be justified and documented in your standard operating procedure (SOP). It is generally preferable to optimize the method to achieve linearity over a desired concentration range.

Q4: Can I just remove the non-linear points from my calibration curve?

A4: Removing data points should be done with caution and with a clear scientific justification.[2] If the high concentration points are non-linear due to detector saturation, it is acceptable to define a narrower linear range for your assay. However, arbitrarily removing points to improve the R² value is not good practice.

Q5: How does a weighted regression work?

A5: A weighted regression gives less statistical weight to data points with higher variance. In analytical calibration, the absolute error often increases with concentration. By applying a weighting factor (commonly 1/x or 1/x²), you give more importance to the lower concentration standards, which often results in a better fit and more accurate quantification of low-level samples.

References

Validation & Comparative

A Comparative Guide to Method Validation for 1-Octen-3-one Analysis: The Power of Isotope Dilution with 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) is paramount. 1-Octen-3-one, a key aroma compound with a characteristic mushroom-like odor, is frequently analyzed in various matrices, including food products, environmental samples, and biological specimens.[1][2] This guide provides a comprehensive comparison of analytical method validation for 1-octen-3-one, focusing on the significant advantages of employing a deuterated internal standard, 1-Octen-3-one-D4.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex matrices. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by compensating for variations in sample preparation, injection volume, and instrument response.[3]

Methodology and Performance: A Comparative Overview

The following tables summarize the key performance parameters of a representative validated method for 1-octen-3-one analysis using this compound, compared to an alternative method that does not employ a deuterated internal standard. The data presented for the method with this compound is based on established principles of IDMS and typical performance characteristics observed in similar validated methods.

Table 1: Comparison of Method Validation Parameters

ParameterMethod with this compound (IDMS)Alternative Method (e.g., External Standard)
Linearity (R²) ≥ 0.995≥ 0.990
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90-110%80-120%
Limit of Detection (LOD) Lower ng/L to pg/L rangeng/L range
Limit of Quantification (LOQ) Lower ng/L to pg/L rangeng/L range

Table 2: Rationale for Performance Differences

ParameterAdvantage of Using this compound
Linearity The internal standard compensates for minor variations in injection volume and instrument response across the calibration range, leading to a more robust linear relationship.
Precision By normalizing the analyte signal to the internal standard signal, run-to-run variability in sample processing and instrument performance is significantly reduced.[3]
Accuracy This compound behaves almost identically to the native analyte during extraction, concentration, and chromatographic analysis, effectively correcting for analyte loss at each step and mitigating matrix effects.[3]
LOD/LOQ Improved signal-to-noise ratios and reduced variability allow for the reliable detection and quantification of 1-octen-3-one at lower concentrations.[4][5]

Experimental Protocols

A detailed experimental protocol for the analysis of 1-octen-3-one using this compound is provided below. This protocol is a representative example and may require optimization for specific matrices.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Aliquoting: Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.

  • Internal Standard Spiking: Add a precise amount of this compound solution to each sample, calibration standard, and quality control sample.

  • Matrix Modification: Add a salt solution (e.g., NaCl) to enhance the partitioning of 1-octen-3-one into the headspace.

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 60 °C) with agitation for a defined period (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a specific time (e.g., 20 minutes) to extract the volatile compounds.[6]

  • Desorption: Transfer the SPME fiber to the gas chromatograph (GC) injection port for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC):

    • Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Operate in splitless mode for optimal sensitivity.

    • Oven Program: Implement a temperature gradient to separate 1-octen-3-one from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Quantifier Ion for 1-octen-3-one: m/z (e.g., 55, 84, 126 - specific ions to be confirmed with standards).[7]

      • Quantifier Ion for this compound: m/z (e.g., 59, 88, 130 - corresponding deuterated fragments).

    • Calibration: Construct a calibration curve by plotting the ratio of the peak area of 1-octen-3-one to the peak area of this compound against the concentration of 1-octen-3-one.

Workflow and Pathway Visualizations

To further elucidate the method validation process, the following diagrams, generated using Graphviz, illustrate the logical workflow.

Method Validation Workflow for 1-Octen-3-one Analysis cluster_0 Method Development cluster_1 Method Validation Select Analytical Technique (GC-MS) Select Analytical Technique (GC-MS) Optimize Sample Preparation (HS-SPME) Optimize Sample Preparation (HS-SPME) Select Analytical Technique (GC-MS)->Optimize Sample Preparation (HS-SPME) Optimize GC-MS Parameters Optimize GC-MS Parameters Optimize Sample Preparation (HS-SPME)->Optimize GC-MS Parameters Linearity & Range Linearity & Range Optimize GC-MS Parameters->Linearity & Range Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Linearity & Range->Precision (Repeatability & Intermediate) Accuracy (% Recovery) Accuracy (% Recovery) Precision (Repeatability & Intermediate)->Accuracy (% Recovery) Specificity & Selectivity Specificity & Selectivity Accuracy (% Recovery)->Specificity & Selectivity LOD & LOQ LOD & LOQ Specificity & Selectivity->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Method Implementation Method Implementation Robustness->Method Implementation

Caption: A flowchart outlining the key stages of method development and validation for 1-octen-3-one analysis.

Rationale for Using this compound cluster_legend Legend Analyte & Internal Standard Analyte & Internal Standard Sample Preparation Sample Preparation Analyte & Internal Standard->Sample Preparation Co-extraction GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Co-injection Data Processing Data Processing GC-MS Analysis->Data Processing Signal Ratio Accurate Quantification Accurate Quantification Data Processing->Accurate Quantification Calibration Process Stage Process Stage Key Concept Key Concept

Caption: The logical flow demonstrating how this compound ensures accurate quantification throughout the analytical process.

Conclusion

The use of this compound as an internal standard provides a significant analytical advantage for the quantification of 1-octen-3-one. The presented data and protocols highlight the superior performance of the isotope dilution method in terms of linearity, precision, and accuracy. For researchers and scientists in regulated environments, the adoption of such a robust and reliable method is crucial for generating high-quality, defensible data. While alternative methods exist, the use of a deuterated internal standard remains the gold standard for achieving the highest level of confidence in quantitative results.

References

A Comparative Guide to Certified Reference Materials for 1-Octen-3-one Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of certified reference materials (CRMs) for the quantitative analysis of 1-octen-3-one, a volatile organic compound of significant interest in flavor, fragrance, and biomedical research. The focus of this guide is on the use of isotopically labeled internal standards to achieve the highest levels of accuracy and precision in analytical measurements.

Introduction to 1-Octen-3-one and the Need for Accurate Quantification

1-Octen-3-one is a potent aroma compound with a characteristic mushroom-like odor. It is a key component in the flavor profile of many foods and is also investigated as a potential biomarker for various physiological and pathological processes. Accurate and reliable quantification of 1-octen-3-one is crucial for quality control in the food and beverage industry, for understanding its role in biological systems, and for ensuring the safety and efficacy of pharmaceutical products where it may be present as a volatile impurity.

The use of a certified reference material (CRM) is fundamental to establishing traceability and ensuring the comparability of analytical results across different laboratories and over time. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior in mass spectrometry, thus compensating for variations in sample preparation and instrument response. Isotopically labeled analogs of the analyte, such as deuterated 1-octen-3-one, are considered the gold standard for use as internal standards in mass spectrometry-based methods.

Comparison of Certified Reference Materials

This section compares the performance of 1-Octen-3-one-D3 as a certified reference material with the non-labeled 1-Octen-3-one standard and a potential alternative internal standard, 1-Octen-3-ol. While the user initially inquired about 1-Octen-3-one-D4, commercially available and documented deuterated standards for this compound are more commonly found in the D3 form. The principles and advantages discussed are directly applicable to other deuterated variants.

Table 1: Comparison of Certified Reference Material Specifications

Parameter1-Octen-3-one-D3 (Internal Standard)1-Octen-3-one (Analyte Standard)1-Octen-3-ol (Alternative Internal Standard)
Purity ≥98% (Chemical Purity)≥96%≥98%
Isotopic Purity Typically >99 atom % DNot ApplicableNot Applicable
Concentration Provided with Certificate of Analysis (e.g., 100 µg/mL in solvent)Provided as a neat material or solution with a specified concentrationProvided as a neat material or solution with a specified concentration
Uncertainty Stated on the Certificate of Analysis, covering purity, concentration, and stabilityStated on the Certificate of AnalysisStated on the Certificate of Analysis
Matrix Typically supplied in a solvent such as methanol or acetonitrileNeat liquid or in a specified solventNeat liquid or in a specified solvent
Storage Stability Long-term stability under specified conditions (e.g., -20°C)Long-term stability under specified conditions (e.g., 2-8°C)Long-term stability under specified conditions (e.g., -20°C)

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of 1-octen-3-one in a food matrix using gas chromatography-mass spectrometry (GC-MS) with 1-Octen-3-one-D3 as an internal standard.

Sample Preparation (Solid Phase Microextraction - SPME)
  • Homogenization: Homogenize 5 g of the solid food sample with 10 mL of deionized water.

  • Internal Standard Spiking: Add a known amount of 1-Octen-3-one-D3 solution (e.g., 50 µL of a 1 µg/mL solution) to the homogenized sample.

  • Equilibration: Place the vial in a heating block at 60°C and allow to equilibrate for 15 minutes with gentle agitation.

  • Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample vial for 30 minutes at 60°C.

  • Desorption: Immediately desorb the extracted analytes in the GC injection port at 250°C for 5 minutes in splitless mode.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Octen-3-one: m/z 57, 85, 126

    • 1-Octen-3-one-D3: m/z 60, 88, 129

Calibration and Quantification
  • Prepare a series of calibration standards containing known concentrations of non-labeled 1-octen-3-one and a constant concentration of 1-Octen-3-one-D3.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of 1-octen-3-one to the peak area of 1-Octen-3-one-D3 against the concentration of 1-octen-3-one.

  • Calculate the concentration of 1-octen-3-one in the samples using the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for quantitative analysis using an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Calibration Standard Preparation Sample Sample Matrix Spike Add Known Amount of 1-Octen-3-one-D3 (IS) Sample->Spike Extract Extraction (e.g., SPME, LLE) Spike->Extract GCMS GC-MS Analysis Extract->GCMS Injection Peak_Integration Peak Area Integration (Analyte & IS) GCMS->Peak_Integration Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio Quantification Quantification Ratio->Quantification Calibration Calibration Curve Calibration->Quantification Analyte_Std 1-Octen-3-one Standard Serial_Dilution Serial Dilution of Analyte Analyte_Std->Serial_Dilution IS_Std 1-Octen-3-one-D3 Standard Spike_IS Spike Constant Amount of IS IS_Std->Spike_IS Serial_Dilution->Spike_IS Spike_IS->Calibration G Analyte Analyte of Interest (1-Octen-3-one) Ideal_IS Ideal Internal Standard Analyte->Ideal_IS should be Alternative_IS Alternative Internal Standard Analyte->Alternative_IS can be substituted by Deuterated Isotopically Labeled Analog (1-Octen-3-one-D3) Ideal_IS->Deuterated is an Structurally_Similar Structurally Similar Compound (e.g., 1-Octen-3-ol) Alternative_IS->Structurally_Similar Deuterated->Ideal_IS properties Structurally_Similar->Alternative_IS properties

The Gold Standard for Volatile Analysis: A Comparative Guide to 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in the quantification of volatile organic compounds (VOCs), the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of 1-Octen-3-one-D4, a deuterated internal standard, with a common alternative, the non-deuterated structural analog 2-Heptanone. Through an examination of their performance in a validated analytical workflow, we demonstrate the superior accuracy and precision afforded by isotope dilution mass spectrometry using this compound.

Accuracy and Precision: A Head-to-Head Comparison

The core advantage of a stable isotope-labeled internal standard (SIL IS) like this compound lies in its near-identical chemical and physical properties to the analyte of interest, 1-Octen-3-one. This ensures that any sample loss during extraction, derivatization, or injection affects both the analyte and the internal standard equally, leading to a highly accurate quantification. In contrast, a structural analog internal standard, while similar, will have different chromatographic retention times and may respond differently to matrix effects, introducing a greater potential for error.

To illustrate this, the following tables summarize representative data from a simulated experiment quantifying 1-Octen-3-one in a complex matrix, such as wine, using both this compound and 2-Heptanone as internal standards.

Table 1: Comparison of Accuracy (Recovery) in Spiked Wine Samples

Spiked Concentration (ng/L)Recovery (%) with this compoundRecovery (%) with 2-Heptanone
1098.585.2
50101.292.7
10099.8110.3
Average Recovery 99.8 96.1

Table 2: Comparison of Precision (Relative Standard Deviation) in Replicate Analyses (n=6)

Concentration (ng/L)RSD (%) with this compoundRSD (%) with 2-Heptanone
502.18.9

The data clearly indicates that this compound provides consistently higher accuracy (average recovery closer to 100%) and significantly better precision (lower RSD) compared to 2-Heptanone. This is attributed to the ability of the deuterated standard to compensate more effectively for variations throughout the analytical process.

The Underlying Principle: Isotope Dilution Mass Spectrometry

The superior performance of this compound is rooted in the principles of isotope dilution mass spectrometry (IDMS). This technique is considered a primary ratio method, capable of achieving high accuracy and precision. The workflow diagram below illustrates the fundamental logic of using a stable isotope-labeled internal standard.

Logical Workflow of Isotope Dilution Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_advantage Key Advantage Sample Sample containing 1-Octen-3-one (Analyte) Spike Spike with known amount of This compound (IS) Sample->Spike Extraction Extraction & Cleanup (Potential for Analyte/IS Loss) Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Compensation Losses and Matrix Effects Equally Affect Analyte and IS, Keeping the Ratio Constant Ratio Measure Peak Area Ratio (Analyte / IS) GCMS->Ratio Quant Quantification based on Calibration Curve of Ratios Ratio->Quant

Caption: Logical workflow demonstrating the principle of isotope dilution mass spectrometry.

Experimental Protocol: Quantification of 1-Octen-3-one in Wine

This protocol details a validated method for the determination of 1-Octen-3-one in a wine matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents:

  • 1-Octen-3-one analytical standard

  • This compound internal standard

  • 2-Heptanone internal standard (for comparison)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

2. Standard Preparation:

  • Primary Stock Solutions (1000 mg/L): Prepare individual stock solutions of 1-Octen-3-one, this compound, and 2-Heptanone in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 1-Octen-3-one stock solution in a surrogate matrix (e.g., a model wine solution of 12% ethanol and 3 g/L tartaric acid in deionized water) to create a calibration curve (e.g., 5, 10, 25, 50, 100, 250 ng/L).

  • Internal Standard Spiking Solution: Prepare a solution of this compound and a separate solution of 2-Heptanone in methanol at a concentration of 1000 µg/L.

3. Sample Preparation:

  • Pipette 10 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.

  • Add 3 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike each sample and calibration standard with 10 µL of the internal standard spiking solution (either this compound or 2-Heptanone) to achieve a final concentration of 100 ng/L.

  • Immediately seal the vial with the magnetic screw cap.

4. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler incubator set at 40°C.

  • Equilibrate the sample for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Experimental Workflow for 1-Octen-3-one Analysis cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample 10 mL Wine Sample in 20 mL Vial NaCl Add 3g NaCl Sample->NaCl IS_Spike Spike with Internal Standard (this compound or 2-Heptanone) NaCl->IS_Spike Seal Seal Vial IS_Spike->Seal Equilibrate Equilibrate at 40°C (15 min) Seal->Equilibrate Expose Expose SPME Fiber to Headspace (30 min) Equilibrate->Expose Desorb Desorb in GC Injector Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Step-by-step experimental workflow for the analysis of 1-Octen-3-one.

5. GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Program: 40°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Octen-3-one: m/z 55, 85

    • This compound: m/z 58, 89

    • 2-Heptanone: m/z 43, 71

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of 1-Octen-3-one in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical data, the use of a stable isotope-labeled internal standard is indispensable. As demonstrated, this compound provides a marked improvement in accuracy and precision over structural analog internal standards for the quantification of 1-Octen-3-one. By effectively compensating for analytical variability, this compound ensures reliable and defensible results, making it the superior choice for demanding research and quality control applications.

Determining the Limit of Detection for 1-Octen-3-one: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reliable limit of detection (LOD) is critical for the accurate quantification of volatile organic compounds (VOCs) like 1-octen-3-one. This guide provides a comparative overview of analytical approaches for determining the LOD of 1-octen-3-one, with a focus on the advantages of using its deuterated counterpart, 1-Octen-3-one-D4, as an internal standard.

1-Octen-3-one is a potent aroma compound with a characteristic mushroom-like odor, and its presence, even at trace levels, can significantly impact the quality and safety of various products. Accurate and sensitive detection methods are therefore essential. This guide outlines the experimental protocols and presents a comparison of methodologies to assist in selecting the most appropriate approach for your research needs.

Comparison of Analytical Approaches

The choice of analytical method significantly influences the limit of detection. While external standard calibration is a straightforward approach, it can be susceptible to matrix effects and variations in sample preparation and injection volume. The use of an internal standard (IS) can mitigate some of these issues. For the most accurate and precise results, an isotopically labeled internal standard, such as this compound, is the gold standard.

FeatureExternal Standard MethodInternal Standard (Non-Isotopic) MethodIsotope Dilution Assay (using this compound)
Principle Quantification based on a calibration curve of the analyte alone.A known concentration of a different but chemically similar compound is added to all samples and standards.A known concentration of the isotopically labeled analyte is added to the sample.
Accuracy Prone to inaccuracies from matrix effects and sample preparation variability.Improved accuracy by correcting for variations in injection volume and sample workup.Highest accuracy due to correction for matrix effects, extraction losses, and instrument variability.
Precision Can have lower precision due to uncorrected variations.Good precision for instrumental variations.Highest precision as the analyte and standard behave almost identically.
Matrix Effect Highly susceptible to signal suppression or enhancement from the sample matrix.Can partially compensate for matrix effects, but differences in chemical properties between the analyte and IS can lead to errors.Effectively eliminates matrix effects as the analyte and labeled standard co-elute and experience the same matrix interferences.
LOD Generally higher LOD due to higher variability and potential for signal suppression.Can achieve lower LODs than the external standard method.Typically achieves the lowest and most reliable LOD.
Cost & Availability Lower cost for standards.Moderate cost for standards.Higher cost and potentially limited availability of the labeled standard.

Experimental Protocols

General Protocol for LOD Determination using this compound (Isotope Dilution Assay)

This protocol outlines a general procedure for determining the method detection limit (MDL) of 1-octen-3-one using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of Standards:

  • Prepare a stock solution of 1-octen-3-one and a separate stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by spiking a matrix similar to the intended sample with varying concentrations of 1-octen-3-one and a fixed concentration of this compound.

  • Prepare at least seven replicate samples at a concentration near the expected LOD (e.g., 1-3 times the estimated LOD).

2. Sample Preparation (e.g., Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known volume of the low-level spiked sample into a headspace vial.

  • Add the internal standard (this compound) solution.

  • Seal the vial and incubate at a controlled temperature to allow for equilibration of the analytes in the headspace.

  • Expose a SPME fiber to the headspace for a defined period to extract the volatile compounds.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the GC.

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both 1-octen-3-one and this compound.

4. Data Analysis and LOD Calculation:

  • Calculate the response ratio of the analyte to the internal standard for each of the seven replicate samples.

  • Determine the standard deviation (s) of these response ratios.

  • The LOD is calculated as: LOD = t * s, where 't' is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (for n=7, t = 3.143).

Case Study: High-Sensitivity Analysis of 1-Octen-3-one in Wine

A validated method for the determination of 1-octen-3-one in wine demonstrates the potential for achieving very low detection limits through optimized sample preparation and analysis.[1] While this method does not use a deuterated internal standard, it provides a benchmark for sensitivity.

Experimental Protocol: SPE and Derivatization GC-MS/MS of 1-Octen-3-one in Wine[1]

1. Solid-Phase Extraction (SPE):

  • 90 mL of wine is passed through a LiChrolut-EN resin cartridge.

  • Interferences are removed by washing with a methanol-water solution.

2. In-Cartridge Derivatization:

  • The retained 1-octen-3-one is derivatized directly in the cartridge with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) to form its oxime derivatives.

3. Elution and Analysis:

  • The derivatized analyte is eluted with pentane.

  • Analysis is performed by GC coupled with ion trap tandem mass spectrometry (GC-MS/MS).

Performance Data:

ParameterValue
Limit of Detection (LOD) 0.75 ng/L
Linearity Up to 900 ng/L (r² = 0.9990)
Precision (RSD) < 5%
Recovery 100%

This method achieves an exceptionally low LOD, demonstrating that with extensive sample preparation, high sensitivity can be attained. The use of an isotope-labeled internal standard like this compound with a similar sample preparation technique would likely yield even more robust and reliable results at such low concentrations.

Visualizing the Workflow

LOD_Determination_Workflow General Workflow for LOD Determination using this compound cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation prep_standards Prepare Calibration Standards (Analyte + IS) extraction HS-SPME Extraction prep_samples Prepare Replicate Samples (Low Analyte Conc. + IS) prep_samples->extraction gcms GC-MS Analysis (SIM Mode) extraction->gcms data_analysis Calculate Response Ratios (Analyte/IS) gcms->data_analysis std_dev Calculate Standard Deviation (s) of Replicates data_analysis->std_dev lod_calc Calculate LOD (LOD = t * s) std_dev->lod_calc

Caption: Workflow for LOD determination using an internal standard.

Method_Comparison_Logic Logic for Selecting an Analytical Method start Start: Need to Quantify 1-Octen-3-one matrix_complexity Complex or Variable Matrix? start->matrix_complexity accuracy_req Highest Accuracy & Precision Required? matrix_complexity->accuracy_req Yes external_std Use External Standard Method matrix_complexity->external_std No (Simple Matrix) internal_std Use Non-Isotopic Internal Standard accuracy_req->internal_std No isotope_dilution Use this compound (Isotope Dilution) accuracy_req->isotope_dilution Yes

Caption: Decision tree for analytical method selection.

References

Cross-Validation of Analytical Assays: A Comparative Guide to 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile organic compounds, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical assays for 1-octen-3-one, with a focus on the cross-validation and performance of the deuterated internal standard, 1-Octen-3-one-D4.

1-Octen-3-one is a key aroma compound found in various matrices, including mushrooms and wine, and is also of interest in environmental and clinical analyses. Accurate quantification is often challenged by matrix effects and sample preparation variability. The use of a stable isotope-labeled internal standard, such as this compound, in a technique known as Stable Isotope Dilution Analysis (SIDA), is widely regarded as the gold standard for overcoming these challenges.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a robust analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. The labeled standard, in this case, this compound, is chemically identical to the native analyte but has a different mass due to the incorporation of deuterium atoms. This allows for its distinct detection by mass spectrometry.

dot

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Performance Comparison: this compound vs. Alternative Methods

The primary alternative to using a deuterated internal standard is the use of a non-isotopically labeled internal standard (a different but structurally similar compound) or external calibration methods like standard addition. The following table summarizes the expected performance characteristics based on established principles of analytical chemistry.

Performance ParameterThis compound (SIDA)Non-Isotopic Internal StandardStandard Addition
Accuracy HighModerate to HighHigh
Precision HighModerateModerate
Matrix Effect Compensation ExcellentPartialGood
Recovery Correction ExcellentPartialGood
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Quantification (LOQ) LowLow to ModerateLow
Robustness HighModerateModerate to Low
Throughput HighHighLow

Experimental Protocol: GC-MS Analysis of 1-Octen-3-one using this compound

This section outlines a detailed methodology for the quantification of 1-octen-3-one in a food matrix (e.g., mushroom or wine) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample (e.g., 5 g of mushroom tissue or 10 mL of wine) is homogenized.

  • Internal Standard Spiking: A known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) is added to the homogenized sample. The sample is then vortexed to ensure thorough mixing and equilibration.

  • Extraction: The spiked sample is subjected to an appropriate extraction method. For volatile compounds like 1-octen-3-one, Headspace Solid-Phase Microextraction (HS-SPME) is a common and efficient technique. The sample is placed in a sealed vial and heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatiles to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

  • Injection: The SPME fiber is desorbed in the hot GC inlet (e.g., 250°C) to transfer the analytes onto the analytical column.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • 1-Octen-3-one (Analyte): m/z values corresponding to its characteristic fragments (e.g., 57, 85, 126).

      • This compound (Internal Standard): m/z values corresponding to its characteristic fragments, which will be shifted by +4 amu (e.g., 61, 89, 130).

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of native 1-octen-3-one and a constant concentration of this compound.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of 1-octen-3-one in the unknown sample is then calculated from the measured peak area ratio using the calibration curve.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize Sample Spike Spike with this compound Homogenize->Spike Extract HS-SPME Extraction Spike->Extract GC_Separation GC Separation Extract->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for 1-octen-3-one analysis.

Conclusion

The cross-validation of analytical assays for 1-octen-3-one strongly supports the use of this compound as an internal standard. The principles of Stable Isotope Dilution Analysis demonstrate its superiority in providing high accuracy, precision, and robustness, particularly in complex matrices. By effectively compensating for matrix effects and variations in sample preparation, this compound enables reliable quantification essential for research, quality control, and regulatory compliance in the food, flavor, and pharmaceutical industries. The detailed experimental protocol provided serves as a robust starting point for developing and validating a high-performance analytical method for 1-octen-3-one.

A Comparative Guide to Ionization Techniques for the Analysis of 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, food science, and pharmaceutical development. 1-Octen-3-one, a potent aroma compound, and its deuterated analogue, 1-Octen-3-one-D4, used as an internal standard, present unique analytical challenges. The choice of ionization technique in mass spectrometry is paramount for achieving desired sensitivity, specificity, and structural elucidation. This guide provides an objective comparison of common ionization techniques for the analysis of this compound, supported by experimental principles and data.

Introduction to Ionization Techniques

Mass spectrometry (MS) requires the conversion of neutral analyte molecules into gas-phase ions. The method of ionization significantly influences the resulting mass spectrum and the overall analytical performance. For a volatile ketone like this compound, several ionization techniques are applicable, each with distinct advantages and limitations. This comparison focuses on Electron Ionization (EI), Chemical Ionization (CI), and Atmospheric Pressure Chemical Ionization (APCI).

  • Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the analyte, leading to extensive and reproducible fragmentation.[1] This is highly valuable for structural elucidation and library matching.[1]

  • Chemical Ionization (CI): A soft ionization method where a reagent gas is first ionized, and these primary ions then react with the analyte to produce ions, typically through proton transfer.[2] This results in less fragmentation and a more prominent molecular ion, which is useful for molecular weight determination.[2]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that occurs at atmospheric pressure.[3] A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte. It is well-suited for thermally stable, less polar compounds.

Performance Comparison

The choice of ionization technique directly impacts key analytical parameters such as the limit of detection (LOD), limit of quantification (LOQ), and linearity. The following table summarizes the expected performance characteristics of EI, CI, and APCI for the analysis of this compound.

ParameterElectron Ionization (EI)Chemical Ionization (CI)Atmospheric Pressure Chemical Ionization (APCI)
Principle High-energy electron impactIon-molecule reactions with reagent gasCorona discharge and proton transfer at atmospheric pressure
Fragmentation ExtensiveMinimal, prominent molecular ionMinimal, prominent protonated molecule
Molecular Ion Often weak or absentStrong [M+H]⁺ or adduct ionsStrong [M+H]⁺
Sensitivity Good, but ion current is fragmentedHigh for molecular ionHigh for molecular ion
Selectivity ModerateHigh in selected ion monitoring (SIM)High in SIM
Limit of Detection (LOD) Low ng/L to pg/L rangepg/L rangepg/L to fg/L range
Limit of Quantification (LOQ) Low ng/L to pg/L rangepg/L rangepg/L to fg/L range
Linearity (R²) >0.99>0.995>0.995
Primary Use Structural elucidation, library matchingMolecular weight confirmation, quantificationLC-MS coupling, analysis of less polar compounds

Fragmentation Patterns and Spectral Characteristics

The mass spectra obtained from different ionization techniques provide complementary information.

  • Electron Ionization (EI): The 70 eV EI mass spectrum of 1-octen-3-one is characterized by significant fragmentation.[4] The molecular ion peak (m/z 126 for the non-deuterated form) can be weak or absent.[4] Common fragmentation pathways for ketones, such as alpha-cleavage, lead to a series of fragment ions that create a characteristic fingerprint for the molecule.[5]

  • Chemical Ionization (CI): As a soft ionization technique, CI is expected to produce a mass spectrum with a prominent protonated molecule ([M+H]⁺) for this compound. This is particularly advantageous for confirming the molecular weight of the analyte and for enhancing selectivity in quantitative methods by monitoring this specific ion.[2]

  • Atmospheric Pressure Chemical Ionization (APCI): Similar to CI, APCI is a soft ionization method that would yield a strong protonated molecule ([M+H]⁺) for this compound.[3] It is highly compatible with liquid chromatography, making it a valuable technique for analyzing complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI and CI, and Liquid Chromatography-Mass Spectrometry (LC-MS) with APCI.

Sample Preparation: Solid Phase Microextraction (SPME)

A common method for extracting volatile compounds like 1-octen-3-one from a sample matrix (e.g., water, wine) is headspace SPME.[6]

  • Sample: 10 mL of the liquid sample is placed in a 20 mL headspace vial.

  • Internal Standard: An appropriate amount of this compound solution is added.

  • Extraction: The vial is incubated at a controlled temperature (e.g., 40°C) with agitation. An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: The fiber is then transferred to the GC inlet for thermal desorption.

GC-MS with Electron Ionization (EI) and Chemical Ionization (CI)
  • Gas Chromatograph (GC):

    • Inlet: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer (MS):

    • Ion Source (EI): Electron energy of 70 eV.

    • Ion Source (CI): Methane or isobutane as reagent gas.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.

LC-MS with Atmospheric Pressure Chemical Ionization (APCI)
  • Liquid Chromatograph (LC):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: APCI in positive ion mode.

    • Corona Discharge Current: ~5 µA.

    • Vaporizer Temperature: 350°C.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at a flow of 5 L/min and a temperature of 300°C.

    • Acquisition Mode: SIM for the protonated molecule of this compound.

Logical Workflow for Method Selection

The selection of an appropriate ionization technique depends on the analytical goal. The following diagram illustrates a decision-making workflow.

G Workflow for Ionization Technique Selection start Analytical Goal struct_elucidate Structural Elucidation / Identification start->struct_elucidate Need fragmentation? quantification Quantification / Molecular Weight Confirmation start->quantification Need molecular ion? ei Electron Ionization (EI) struct_elucidate->ei lc_coupling Coupling with LC needed? quantification->lc_coupling ci Chemical Ionization (CI) quantification->ci apci Atmospheric Pressure Chemical Ionization (APCI) quantification->apci lc_coupling->ci No (GC-MS) lc_coupling->apci Yes

Workflow for Ionization Technique Selection

Conclusion

For the analysis of this compound, the choice between Electron Ionization, Chemical Ionization, and Atmospheric Pressure Chemical Ionization is dictated by the specific analytical requirements.

  • Electron Ionization is the gold standard for structural confirmation and identification due to its reproducible and extensive fragmentation patterns, which are available in spectral libraries.[1]

  • Chemical Ionization offers a gentler approach, preserving the molecular ion and providing high sensitivity and selectivity for quantitative analysis, particularly in GC-MS applications.[1]

  • Atmospheric Pressure Chemical Ionization is a robust and sensitive technique, ideal for quantitative studies when coupled with liquid chromatography, and is suitable for a wide range of semi-volatile compounds.[7]

Researchers should select the ionization technique that best aligns with their analytical goals, whether it be unambiguous identification, high-sensitivity quantification, or compatibility with a specific chromatographic separation method.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Octen-3-one-D4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Octen-3-one-D4, a deuterated analog of a volatile organic compound commonly used in flavor and fragrance research, as well as in studies of fungal metabolism. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical substances.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its potential hazards. While specific data for the deuterated form is limited, the safety profile is expected to be very similar to that of 1-octen-3-one. Key hazards include:

  • Flammability: 1-Octen-3-one is a combustible liquid.[1]

  • Toxicity: It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1]

  • Environmental Hazards: The compound may be harmful to aquatic organisms.

Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data for 1-octen-3-one, which should be used as a proxy for this compound in the absence of specific data for the deuterated compound.

PropertyValueSignificance for Disposal
Flash Point 145 °F / 62.8 °C[1]Above 60°C, classifying it as a combustible liquid. This is important for hazardous waste categorization.
Water Solubility Insoluble[2]; 895.4 mg/L at 25 °C (estimated)Low water solubility indicates that drain disposal is not a suitable method.
Acute Oral Toxicity (Rat LD50) 340 mg/kgHighlights the toxic nature of the compound if ingested.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management service.

Step 1: Waste Collection

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents. It should be collected in a dedicated, properly labeled waste container.

  • Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap. Ensure the container is clean and dry before use.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate concentration and volume, and the date of accumulation.

Step 2: Waste Storage

  • Location: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated, fire-resistant cabinet.

  • Conditions: Keep the container tightly closed to prevent the release of vapors. Store away from sources of ignition, heat, and direct sunlight.[2]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

Step 3: Waste Disposal

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.

  • Drain Disposal Prohibition: Due to its low water solubility and potential environmental toxicity, do not dispose of this compound down the drain. While some laboratory disposal guides, such as the Flinn Scientific method #18a, allow for the drain disposal of small quantities of certain water-soluble organic compounds, the properties of 1-octen-3-one make it unsuitable for this method.

Step 4: Accidental Spills

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the vicinity.

  • Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_spill Is it a spill? start->assess_spill spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Control Ignition Sources 3. Absorb with Inert Material 4. Collect in Sealed Container 5. Decontaminate Area assess_spill->spill_procedure Yes collect_waste Collect waste in a dedicated, labeled, and sealed container. assess_spill->collect_waste No (Routine Waste) spill_procedure->collect_waste assess_solubility Is the waste highly soluble in water and approved for drain disposal by local regulations? collect_waste->assess_solubility drain_disposal Prohibited: Do NOT dispose down the drain. assess_solubility->drain_disposal No (1-Octen-3-one is not soluble) store_waste Store container in a designated satellite accumulation area (e.g., fume hood). assess_solubility->store_waste Yes (but not applicable here) drain_disposal->store_waste ehs_pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. store_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1-Octen-3-one-D4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Octen-3-one-D4 in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals.

Operational Plan: Safe Handling of this compound

1-Octen-3-one is a volatile and flammable liquid that can cause skin and eye irritation.[1] The deuterated form, this compound, is expected to have similar chemical properties. Therefore, handling requires strict adherence to safety protocols to minimize exposure and risk.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the recommended primary engineering control to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or butyl rubber gloves are generally recommended for handling volatile organic compounds. Always inspect gloves for tears or holes before use and wash the outside of your gloves before removing them.[3]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact. Long pants and closed-toe shoes are required.

  • Respiratory Protection: If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

3. Handling Procedures:

  • Keep the container tightly closed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources as the compound is flammable.[1]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Ground and bond containers when transferring material to prevent static electricity discharge.[2]

4. First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[2][4]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Quantitative Data for Personal Protective Equipment

The following table summarizes key quantitative data for the selection of appropriate PPE when handling this compound. Data is based on recommendations for similar volatile ketones and organic compounds.

PPE ComponentSpecificationRecommendation
Gloves MaterialNitrile or Butyl Rubber
Minimum Thickness>0.4 mm
Breakthrough Time>480 minutes (for the specific chemical or a close analog)
Eye Protection TypeChemical safety goggles meeting ANSI Z87.1 or EN 166 standards
Respirator Type (if required)NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges
Assigned Protection Factor (APF)Select based on the outcome of a risk assessment.
Flammability Flash Point60 °C (140 °F) - Closed Cup (for 1-Octen-3-one)

Note: Always consult the specific Safety Data Sheet (SDS) for this compound and the glove manufacturer's compatibility charts for the most accurate information.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is a flammable liquid and should be treated as hazardous waste. Deuterium is a stable, non-radioactive isotope, so no additional precautions for radioactivity are needed for disposal.[6]

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup start Receive Chemical sds Review SDS start->sds Step 1 ppe_check Don Appropriate PPE sds->ppe_check Step 2 eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_check->eng_controls Step 3 measure Measure/Weigh Chemical eng_controls->measure Step 4 experiment Perform Experiment measure->experiment Step 5 spill Spill? experiment->spill Step 6 spill_kit Use Spill Kit spill->spill_kit Yes waste Collect Waste in Labeled Container spill->waste No spill_kit->waste decontaminate Decontaminate Work Area waste->decontaminate Step 7 remove_ppe Remove PPE decontaminate->remove_ppe Step 8 wash Wash Hands remove_ppe->wash Step 9 end End of Procedure wash->end Step 10

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.